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Core Science & Biosynthesis

Foundational

Pharmacological Properties and Therapeutic Applications of the 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine Scaffold

A Technical Whitepaper for Drug Development Professionals Executive Summary In contemporary medicinal chemistry, 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride (CAS 1376043-30-9), frequently referred to as the T...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride (CAS 1376043-30-9), frequently referred to as the THIA scaffold, is rarely administered as a standalone therapeutic. Instead, it serves as a highly versatile, "privileged" bicyclic pharmacophore[1][2]. Its unique fused pyrazole-cyclohexane ring system, combined with an exocyclic 3-amino group, provides ideal physicochemical properties for hydrogen bond donor/acceptor interactions. This whitepaper details the structural pharmacology of the THIA scaffold, its role in synthesizing potent inhibitors across diverse biological targets, and the self-validating experimental workflows used to harness its potential.

Structural Pharmacology of the THIA Scaffold

The pharmacological utility of 4,5,6,7-tetrahydro-2H-indazol-3-ylamine stems from its precise structural geometry and tautomeric flexibility (1H vs. 2H forms)[3].

  • Hinge-Binding Motif: The pyrazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=N). When coupled with the exocyclic 3-amino group, this triad perfectly mimics the hydrogen-bonding network of the adenine ring in ATP[3][4]. This allows THIA derivatives to anchor deeply into the hinge region of kinase ATP-binding pockets.

  • Hydrophobic Shielding: The fused cyclohexane ring provides a rigid, hydrophobic vector. In the context of target engagement, this aliphatic ring shields the hydrogen bonds from solvent competition and directs subsequent functional groups (added via the 3-amino position) into solvent-exposed channels or adjacent hydrophobic pockets (e.g., the DFG-out pocket in kinases)[4][5].

  • Salt Formulation: The dihydrochloride salt formulation is critical for drug development workflows. The free base of the 3-aminoindazole is susceptible to oxidative degradation; the dihydrochloride salt drastically improves aqueous solubility and shelf-stability, making it ideal for high-throughput screening (HTS) libraries[1][2].

Mechanism Target Target Protein (e.g., BRD4 or ITK) Pocket ATP/WPF Binding Pocket Target->Pocket Inhibition Target Inhibition & Pathway Blockade Pocket->Inhibition THIA THIA Derivative Hbond H-Bonding Network (Pyrazole N-H & 3-Amine) THIA->Hbond Hydro Hydrophobic Shielding (Cyclohexane Ring) THIA->Hydro Hbond->Pocket Anchors Hydro->Pocket Orients

Caption: Structural mechanism of target engagement by THIA derivatives.

Key Pharmacological Targets and Therapeutic Applications

Anti-Parasitic Kinase Inhibition (Trypanosoma brucei)

Human African Trypanosomiasis (HAT) is a neglected tropical disease caused by T. brucei. Researchers have successfully repurposed human kinase inhibitor chemotypes by conjugating the THIA scaffold with substituted azaindoles[4]. The resulting 4-aminoazaindole-THIA derivatives exhibit potent cidal activity against T. brucei (pEC50 > 6). Structure-Activity Relationship (SAR) studies confirm that the hydrogen bond donor on the pyrazole is non-negotiable; replacing it with aromatic or benzylic groups leads to a complete loss of anti-trypanosomal activity[4].

Bacterial Type II Topoisomerase Inhibition

To combat multidrug-resistant Staphylococcus aureus (MRSA), THIA derivatives have been engineered into non-fluoroquinolone inhibitors of bacterial DNA gyrase and Topoisomerase IV[6]. Tetrahydropyran-based THIA analogs bind to the enzyme-DNA cleavage complex, yielding Minimum Inhibitory Concentrations (MIC) as low as 0.5–1 mg/L[6]. Crucially, the unique binding mode of the tetrahydroindazole core allows these compounds to evade the target-mediated cross-resistance typically seen with legacy fluoroquinolones[6].

Epigenetic Modulation (BET Bromodomain)

Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, are critical epigenetic readers targeted in oncology. By incorporating a 4,5,6,7-tetrahydro-1H-indazol-3-amine moiety into a 9H-pyrimido[4,5-b]indole core, researchers discovered highly potent, orally bioavailable BET inhibitors (e.g., CF53)[5]. Co-crystal structures reveal that the pyrazole core forms crucial hydrogen bonds with conserved water molecules inside the bromodomain pocket, while the aliphatic ring projects into the hydrophobic WPF shelf, achieving Ki values < 1 nM[5].

Neurological Targets (Gamma-Secretase)

In Alzheimer's disease research, THIA derivatives have been explored as Gamma-Secretase Modulators (GSMs)[7]. The incorporation of the tetrahydroindazole ring was specifically designed to improve the physicochemical properties, such as aqueous solubility, of earlier aminothiazole-based GSMs, while maintaining the ability to inhibit the production of neurotoxic amyloid-beta 42 (Aβ42)[7].

Quantitative Pharmacological Data

The following table summarizes the quantitative efficacy of various THIA-derived compounds across different therapeutic targets, highlighting the scaffold's versatility.

Target Enzyme/OrganismDerivative ChemotypeKey Metric (Potency)Therapeutic IndicationReference
Trypanosoma brucei Azaindole-THIA ConjugatepEC50 > 6.0Human African Trypanosomiasis[4]
DNA Gyrase / Topo IV Tetrahydropyran-THIAMIC 0.5–1.0 mg/LMRSA / Bacterial Infection[6]
BRD4 BD1 (BET) Pyrimido-indole-THIAK_i < 1.0 nMAcute Leukemia / Breast Cancer[5]
Gamma-Secretase Methoxypyridine-THIAIC50 < 50 nMAlzheimer's Disease[7]

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and diversification of the THIA scaffold. Causality is embedded in each step to explain the chemical logic.

Synthesis of THIA·2HCl via Knorr-Type Cyclization

This protocol generates the foundational 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride scaffold[3][7].

  • Preparation: Dissolve 1.0 equivalent of 2-cyanocyclohexanone in absolute ethanol (0.5 M concentration). Causality: Ethanol provides a protic environment necessary to stabilize the transition state during hydrazone formation.

  • Addition: Cool the reaction flask to 0°C using an ice bath. Add 1.5 equivalents of hydrazine hydrate dropwise over 15 minutes. Causality: The initial condensation is highly exothermic; maintaining a low temperature prevents the formation of unwanted azine side-products.

  • Cyclization: Equip the flask with a reflux condenser and heat to 80°C for 18 hours. Causality: Extended thermal energy is required to drive the intramolecular nucleophilic attack of the hydrazone nitrogen onto the adjacent nitrile carbon, forming the pyrazole ring.

  • Salt Formation & Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Redissolve the crude oil in diethyl ether and slowly add 2.5 equivalents of 2M HCl in ether. Causality: Acidification protonates the basic amines, precipitating the highly stable, water-soluble dihydrochloride salt. Filter, wash with cold ether, and dry under high vacuum.

Library Diversification via Buchwald-Hartwig Amination

Because the 3-amino group of the THIA scaffold is electronically deactivated by the adjacent pyrazole ring, traditional SNAr reactions are low-yielding. Palladium-catalyzed cross-coupling is required to synthesize bioactive derivatives[4].

  • Reagent Assembly: In an oven-dried Schlenk tube, combine THIA·2HCl (1.0 eq), an aryl halide (e.g., 4-chloro-7-azaindole, 1.1 eq), Pd2(dba)3 (0.05 eq), and XPhos (0.1 eq). Causality: XPhos is specifically selected because its bulky, electron-rich dicyclohexyl motif facilitates the difficult reductive elimination step for sterically hindered amines.

  • Base Addition: Add Sodium tert-butoxide (NaOtBu, 3.5 eq). Causality: Excess strong base is required to first neutralize the dihydrochloride salt of the THIA precursor, and then to deprotonate the amine for coordination to the Palladium center.

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with Argon three times. Causality: Palladium(0) catalysts are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst deactivation.

  • Reaction: Inject anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Heat the sealed tube at 100°C for 12 hours. Cool, filter through a pad of Celite to remove Pd black, and purify via preparative HPLC.

SynthesisWorkflow A 2-Cyanocyclohexanone + Hydrazine B Knorr-Type Cyclization A->B C THIA Scaffold (CAS 1376043-30-9) B->C D Buchwald-Hartwig Cross-Coupling C->D E Bioactive Library (Kinase/Topo Inhibitors) D->E

Caption: Synthesis and diversification workflow of the THIA scaffold.

References

  • 16293 6-(Piperidin-4-yl)isoquinoline dihydrochloride for Sale - Echemi Source: echemi.com URL:1

  • 4,5,6,7-tetrahydro-2H-indazol-3-amine hydrochloride - NextSDS Source: nextsds.com URL:2

  • 3-Amino-4,5,6,7-tetrahydro-1H-indazole CAS number and chemical properties - Benchchem Source: benchchem.com URL:3

  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei - PMC Source: nih.gov URL:4

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC Source: nih.gov URL:7

  • Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor - PMC Source: nih.gov URL:5

  • Design, Synthesis, and Characterization of Novel Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Potent Anti-Gram-Positive Activity - ACS Publications Source: acs.org URL:6

Sources

Exploratory

receptor binding affinity of 4,5,6,7-Tetrahydro-2h-indazol-3-ylamine dihydrochloride

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride and its Analogs Abstract This technical guide provides a comprehensive framework for det...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride and its Analogs

Abstract

This technical guide provides a comprehensive framework for determining the receptor binding affinity of novel chemical entities, with a specific focus on the promising scaffold of 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride. While specific binding data for this particular molecule is not extensively published, this document serves as an in-depth guide for researchers, scientists, and drug development professionals on the principles, methodologies, and data interpretation required to characterize its interactions with biological targets. We will delve into the core techniques of radioligand binding assays and surface plasmon resonance, presenting them not merely as protocols, but as self-validating systems for generating robust and reliable data. The causality behind experimental choices will be a central theme, empowering the reader to design and execute meaningful binding studies for this and other emerging therapeutic candidates.

Introduction: The Therapeutic Potential of the Tetrahydroindazole Scaffold

The 4,5,6,7-tetrahydro-2H-indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. These include anti-inflammatory and analgesic effects, as well as interactions with key neurological targets. Notably, related compounds have shown affinity for sigma receptors, which are implicated in various neurological processes and are a target for cancer therapeutics.[1] The specific compound, 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride, with its unique substitution pattern, presents an intriguing candidate for further investigation.[2][3][4]

A critical first step in characterizing any potential therapeutic agent is to determine its receptor binding affinity. This quantitative measure dictates the concentration at which the compound will interact with its target, providing insights into its potential potency and selectivity. This guide will equip researchers with the foundational knowledge and practical protocols to elucidate the binding characteristics of this and related molecules.

Foundational Techniques for Quantifying Receptor-Ligand Interactions

The two gold-standard techniques for measuring the affinity of a ligand for its receptor are radioligand binding assays and surface plasmon resonance (SPR).[5][6][7][8] The choice between these methods often depends on the nature of the target receptor, the availability of reagents, and the specific information required (e.g., equilibrium binding vs. kinetics).

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are highly sensitive and robust methods for measuring the affinity of ligands for their target receptors.[5] They are considered the gold standard due to their direct measurement of the interaction between a radiolabeled ligand and a receptor.[5] There are three main types of radioligand binding assays: saturation, competition, and kinetic assays.[5]

Competitive binding assays are particularly useful for determining the affinity of a novel, unlabeled compound (the "competitor") like 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride. This is achieved by measuring its ability to displace a known radiolabeled ligand from the target receptor. The assay measures the concentration of the unlabeled compound required to inhibit 50% of the specific binding of the radioligand (the IC50 value). This IC50 value can then be converted to an inhibition constant (Ki), which represents the affinity of the unlabeled compound for the receptor.[5][9]

The following protocol for a competitive radioligand binding assay is designed to be a self-validating system, with built-in controls to ensure data integrity.

Protocol 1: Competitive Radioligand Binding Assay

1. Membrane Preparation:

  • Homogenize tissue or cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[9]
  • Centrifuge the homogenate at a low speed to remove large debris.[9]
  • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[9]
  • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.[9]
  • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.[9]
  • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[9][10]

2. Assay Setup (96-well plate format):

  • Total Binding Wells: Add membrane preparation, radioligand (at a concentration close to its Kd), and assay buffer.
  • Non-specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, unlabeled ligand for the target receptor. This determines the amount of radioligand that binds non-specifically to the membranes and filter.
  • Competitor Wells: Add membrane preparation, radioligand, and varying concentrations of the test compound (e.g., 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride). A typical setup would involve a serial dilution over several log units.[5]

3. Incubation:

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes), with gentle agitation.[9]

4. Filtration and Washing:

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).[9][10]
  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[9][10]

5. Quantification:

  • Dry the filters and place them in scintillation vials with scintillation fluid.[10]
  • Quantify the radioactivity on the filters using a scintillation counter.[9][10]

6. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.[10]
  • Plot the percentage of specific binding against the logarithm of the competitor concentration.[10]
  • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).[10]
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
  • Choice of Radioligand: The radioligand should be of high specific activity and have a well-characterized affinity (Kd) for the target receptor.

  • Membrane Preparation: The use of protease inhibitors is crucial to prevent degradation of the receptor. Washing the membranes removes endogenous ligands that could interfere with the assay.

  • Non-specific Binding Control: This is a critical control that allows for the determination of specific binding to the receptor of interest.

  • Equilibrium Incubation: The incubation time must be sufficient to ensure that the binding reaction has reached equilibrium, which is essential for accurate determination of affinity.

ParameterDescriptionTypical Value Range
IC50 Concentration of the competitor that inhibits 50% of specific radioligand binding.nM to µM
Ki Inhibition constant, representing the affinity of the competitor for the receptor.nM to µM
Hill Slope A measure of the steepness of the competition curve. A slope of ~1 suggests a simple, competitive interaction.0.8 - 1.2
Surface Plasmon Resonance (SPR): Real-Time, Label-Free Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying biomolecular interactions in real-time.[6][7][8] It provides not only equilibrium binding data (affinity) but also kinetic information (association and dissociation rates).[6][8]

SPR measures changes in the refractive index at the surface of a sensor chip.[11] In a typical experiment, the receptor is immobilized on the sensor chip, and the ligand (analyte) is flowed over the surface. The binding of the analyte to the immobilized receptor causes a change in the refractive index, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

Characterizing the binding of small molecules like 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride to G protein-coupled receptors (GPCRs) using SPR can be challenging due to the need to maintain the receptor's native conformation.[6][7] The following workflow outlines a common approach.

Protocol 2: Surface Plasmon Resonance (SPR) Analysis

1. Receptor Immobilization:

  • Capture-based approach: For His-tagged receptors, an anti-His antibody can be covalently immobilized on the sensor chip. The solubilized receptor is then captured by the antibody. This orients the receptor and maintains its activity.[6]
  • Direct amine coupling: This involves the direct covalent attachment of the receptor to the sensor chip. Optimization is required to ensure the receptor remains active.

2. Ligand Injection and Binding Measurement:

  • A solution of the analyte (e.g., 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride) at various concentrations is injected over the sensor surface.
  • The association phase is monitored as the analyte binds to the immobilized receptor.
  • A buffer-only injection follows to monitor the dissociation phase.

3. Data Analysis:

  • The resulting sensorgrams (plots of RU vs. time) are analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka .
  • Immobilization Strategy: The choice of immobilization method is critical for maintaining the biological activity of the receptor, especially for complex membrane proteins like GPCRs.[6][7]

  • Analyte Concentration Range: A wide range of analyte concentrations is necessary to accurately determine the kinetic parameters.

  • Flow Rate: The flow rate should be optimized to minimize mass transport effects, which can distort the kinetic data.[8]

ParameterDescriptionTypical Value Range
ka (on-rate) Association rate constant, reflecting how quickly the ligand binds to the receptor.10^3 to 10^7 M⁻¹s⁻¹
kd (off-rate) Dissociation rate constant, reflecting how quickly the ligand dissociates from the receptor.10⁻⁵ to 10⁻¹ s⁻¹
KD (affinity) Equilibrium dissociation constant, a measure of the affinity of the ligand for the receptor.pM to µM

Visualizing the Workflow

The following diagrams illustrate the conceptual workflows for the described experimental techniques.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Reagent_Prep Reagent Preparation Reagent_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

SPR_Workflow cluster_prep Preparation cluster_binding Binding Measurement cluster_analysis Analysis Chip_Prep Sensor Chip Preparation Receptor_Immobilization Receptor Immobilization Chip_Prep->Receptor_Immobilization Analyte_Injection Analyte Injection Receptor_Immobilization->Analyte_Injection Signal_Detection Real-time Signal Detection Analyte_Injection->Signal_Detection Sensorgram_Analysis Sensorgram Analysis Signal_Detection->Sensorgram_Analysis Kinetic_Parameters Kinetic Parameters (ka, kd, KD) Sensorgram_Analysis->Kinetic_Parameters

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Concluding Remarks and Future Directions

The methodologies outlined in this guide provide a robust framework for characterizing the receptor binding affinity of 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride and its analogs. While specific binding data for the title compound remains to be published, the techniques described herein are universally applicable and essential for the preclinical evaluation of any new chemical entity.

Future research should focus on applying these methods to a panel of receptors, guided by the known biological activities of related tetrahydroindazole derivatives. This will enable the elucidation of the target profile of this compound, paving the way for further development and a deeper understanding of its therapeutic potential. The integration of these in vitro binding assays with cell-based functional assays and in vivo models will be crucial for translating binding affinity into a comprehensive pharmacological profile.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Benchchem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites.
  • Mae, Y., et al. (n.d.). Analysis of Receptor–Ligand Interactions by Surface Plasmon Resonance. SpringerLink.
  • Bio-protocol. (n.d.). Radioligand binding assays.
  • Olaru, A., et al. (2015). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Molecular Biosciences.
  • Zhang, Y., et al. (n.d.). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC.
  • Shank-Retzlaff, M. L. (n.d.). Surface plasmon resonance applied to G protein-coupled receptors. PMC - NIH.
  • Scott, A. M., & Wilkinson, T. A. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell.
  • Canazza, I., et al. (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. PMC.
  • EvitaChem. (n.d.). 2-propyl-4,5,6,7-tetrahydro-2H-indazol-3-amine.
  • Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate.
  • Sigma-Aldrich. (n.d.). 4,5,6,7-Tetrahydro-1H-indazol-3-ylamine dihydrochloride.
  • NextSDS. (n.d.). 4,5,6,7-tetrahydro-2H-indazol-3-amine hydrochloride.
  • Kumar, A., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Chemical and Pharmaceutical Research.
  • Sapphire Bioscience. (n.d.). 4,5,6,7-Tetrahydro-2H-indazol-3-amine.

Sources

Foundational

Comprehensive Synthesis and Mechanistic Evaluation of 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine Dihydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Introduction and Chemical Significance The compound 4,5,6,7-tetrahydro-2H-indazol-3-ylamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Introduction and Chemical Significance

The compound 4,5,6,7-tetrahydro-2H-indazol-3-ylamine (often abbreviated as THIA), particularly in its highly stable dihydrochloride form, is a privileged heterocyclic scaffold in modern medicinal chemistry. Featuring a pyrazole ring fused to a cyclohexane system with an exocyclic amino group at the 3-position, THIA serves as a critical pharmacophore and synthetic intermediate.

Recent drug discovery campaigns have heavily utilized THIA derivatives to synthesize highly potent, orally bioavailable Bromodomain and Extra-Terminal (BET) inhibitors (such as CF53) 1, as well as substituted azaindoles targeting Trypanosoma brucei2. The unique hydrogen-bonding donor/acceptor profile of the 3-aminoindazole core makes it highly effective for interacting with protein kinases and epigenetic reader domains 3.

This whitepaper details the self-validating synthetic methodologies, mechanistic causality, and analytical characterization required to produce high-purity THIA dihydrochloride.

Retrosynthetic Strategy & Mechanistic Causality

The construction of the tetrahydroindazole core relies on a classic Knorr-type pyrazole synthesis. The most efficient and regioselective route utilizes 2-oxocyclohexanecarbonitrile and hydrazine hydrate as the primary precursors.

Mechanistic Rationale
  • Regiocontrol via Isoxazole Cleavage: Direct cyanation of cyclohexanone often yields complex mixtures of poly-cyanated byproducts. To enforce strict regiocontrol, cyclohexanone is first formylated and converted into a benzisoxazole intermediate. Base-catalyzed ring opening of the isoxazole cleanly yields 2-oxocyclohexanecarbonitrile.

  • Bifunctional Annulation: Hydrazine acts as a bis-nucleophile. The initial nucleophilic attack occurs at the highly electrophilic ketone carbonyl, forming a hydrazone intermediate.

  • 5-exo-dig Cyclization: The secondary nitrogen of the hydrazone then undergoes an intramolecular 5-exo-dig cyclization by attacking the adjacent nitrile carbon. This step is thermodynamically driven by the aromatization of the newly formed pyrazole ring.

  • Salt Formation: The free base of THIA is highly polar and susceptible to oxidative degradation over time. Treating the free base with anhydrous HCl protonates both the exocyclic primary amine and the endocyclic pyrazole nitrogen, yielding the dihydrochloride salt. This dramatically enhances aqueous solubility, shelf-life, and ease of isolation.

Synthesis A Cyclohexanone Precursor B 2-Oxocyclohexane- carbonitrile A->B Formylation & Cyanation C Hydrazone Intermediate B->C + Hydrazine (-H2O) D THIA (Free Base) C->D 5-exo-dig Cyclization E THIA Dihydrochloride (Final Product) D->E + 2 eq. HCl (Ether/MeOH)

Synthetic workflow and cyclization mechanism of THIA dihydrochloride.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the workflow to ensure the integrity of each intermediate before proceeding to the next step.

Protocol A: Synthesis of 2-Oxocyclohexanecarbonitrile (Intermediate 1)

Objective: Generate the cyclization precursor with absolute regiochemical control.

  • Formylation: To a stirred suspension of sodium methoxide (1.2 eq) in anhydrous toluene at 0 °C, add a mixture of cyclohexanone (1.0 eq) and ethyl formate (1.5 eq) dropwise. Stir for 12 hours at room temperature.

  • Isoxazole Formation: Add hydroxylamine hydrochloride (1.2 eq) and glacial acetic acid to the reaction mixture. Reflux for 4 hours. The intermediate formed is 4,5,6,7-tetrahydro-1,2-benzisoxazole.

  • Base Cleavage: Isolate the isoxazole and dissolve it in anhydrous ethanol containing sodium ethoxide (1.1 eq). Stir at room temperature for 2 hours.

  • Workup & Validation: Quench with 1M HCl, extract with ethyl acetate, and concentrate.

    • Self-Validation Checkpoint: Perform FT-IR spectroscopy on the crude oil. The appearance of a sharp, distinct peak at ~2240 cm⁻¹ confirms the presence of the nitrile group (C≡N stretch), indicating successful isoxazole cleavage.

Protocol B: Condensation and Cyclization to THIA Free Base (Intermediate 2)

Objective: Execute the bis-nucleophilic annulation to form the 3-aminoindazole core.

  • Hydrazone Formation: Dissolve 2-oxocyclohexanecarbonitrile (1.0 eq) in absolute ethanol (0.5 M concentration). Cool the flask to 0 °C using an ice bath. Add hydrazine monohydrate (1.5 eq) dropwise over 30 minutes.

    • Causality: Dropwise addition at 0 °C prevents violent exothermic reactions and suppresses the formation of unwanted azine dimers.

  • Cyclization: Remove the ice bath and heat the reaction mixture to reflux (80 °C) for 5 hours.

    • Causality: The thermal energy is required to overcome the activation barrier for the 5-exo-dig cyclization of the hydrazone onto the nitrile carbon.

  • Isolation: Concentrate the mixture in vacuo. Recrystallize the crude residue from a mixture of ethyl acetate and hexanes (1:3) to yield the THIA free base as an off-white solid.

Protocol C: Dihydrochloride Salt Formation (Final Product)

Objective: Stabilize the pharmacophore and enhance physicochemical properties.

  • Dissolution: Dissolve the purified THIA free base in a minimum volume of anhydrous diethyl ether (or a 1:1 mixture of ether/methanol if solubility is poor).

  • Protonation: Cool the solution to 0 °C. Slowly bubble anhydrous HCl gas into the solution, or dropwise add a commercially available 2M HCl in diethyl ether solution (2.5 eq).

  • Precipitation: A dense white precipitate will form immediately. Stir for an additional 30 minutes at 0 °C to ensure complete crystallization.

  • Filtration: Filter the solid under vacuum, wash with cold anhydrous ether, and dry under high vacuum for 12 hours.

    • Causality: Washing with cold ether removes any unreacted free base and trace organic impurities without dissolving the highly polar dihydrochloride salt.

Quantitative Data & Analytical Characterization

To ensure batch-to-batch reproducibility, the synthesized compounds must conform to the following physicochemical and analytical parameters:

CompoundMolecular WeightPhysical StateExpected YieldKey Analytical Markers
2-Oxocyclohexanecarbonitrile 123.15 g/mol Colorless to pale yellow oil75–82%IR: ~2240 cm⁻¹ (C≡N stretch)¹H NMR: ~3.4 ppm (t, 1H, α-CH)
THIA (Free Base) 137.18 g/mol Off-white solid80–85%¹H NMR (DMSO-d6): ~4.5 ppm (br s, 2H, -NH₂), ~11.2 ppm (br s, 1H, pyrazole-NH)
THIA Dihydrochloride 210.10 g/mol White crystalline solid>90%MS (ESI+): m/z 138.1 [M-2HCl+H]⁺Elemental: Cl content ~33.7%

Downstream Applications in Drug Discovery

The THIA scaffold is a highly versatile building block. By utilizing Buchwald-Hartwig cross-coupling reactions, the exocyclic primary amine can be functionalized to explore structure-activity relationships (SAR) in various biological targets.

A prominent example is its use in synthesizing BET Bromodomain Inhibitors . The THIA core acts as an acetyl-lysine mimetic. It competitively binds to the bromodomains of the BET protein family (such as BRD4), displacing them from acetylated chromatin. This disrupts the transcription of key oncogenes like c-Myc, leading to cell cycle arrest and apoptosis in cancer models 1.

BET_Pathway THIA THIA-Derived BET Inhibitor BRD4 BRD4 Bromodomain (BET Family) THIA->BRD4 Competitive Inhibition Apoptosis Cell Cycle Arrest & Apoptosis THIA->Apoptosis Induces downstream Transcription Oncogene Transcription (e.g., c-Myc) BRD4->Transcription Promotes expression Chromatin Acetylated Histones (Chromatin) Chromatin->BRD4 Binds via acetyl-lysine

Mechanism of action for THIA-derived BET bromodomain inhibitors.

References

  • Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei PubMed Central (PMC) / NIH URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Preparation of 4,5,6,7-Tetrahydro-2h-indazol-3-ylamine Dihydrochloride Stock Solutions for Research Applications

Abstract This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of 4,5,6,7-Tetrahydro-2h-indazol-3-ylamine dihydrochloride (CAS: 1376043-30-9). As a novel heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of 4,5,6,7-Tetrahydro-2h-indazol-3-ylamine dihydrochloride (CAS: 1376043-30-9). As a novel heterocyclic amine, its utility in drug discovery and chemical biology is an area of active investigation, making the establishment of reliable and reproducible experimental conditions paramount. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for both aqueous and organic solvent-based stock solutions. The methodologies described herein are designed to ensure solution accuracy, stability, and safety, thereby supporting the integrity of downstream experimental results.

Compound Profile and Physicochemical Properties

4,5,6,7-Tetrahydro-2h-indazol-3-ylamine is a synthetic compound featuring a bicyclic indazole core. The dihydrochloride salt form is typically supplied to enhance stability and aqueous solubility compared to the free base. Understanding its fundamental properties is the first step toward effective experimental design.

PropertyValueSource
IUPAC Name 4,5,6,7-Tetrahydro-1H-indazol-3-amine dihydrochloride
CAS Number 1376043-30-9[1]
Molecular Formula C₇H₁₃Cl₂N₃[1]
Molecular Weight 209.05 g/mol [1]
Physical Appearance Yellow Solid
Recommended Storage (Neat) 0-5°C

Safety and Handling Precautions

As with any research chemical, 4,5,6,7-Tetrahydro-2h-indazol-3-ylamine dihydrochloride should be handled with care, assuming it is hazardous until more comprehensive toxicological data is available.[2]

  • Engineering Controls: All handling of the solid compound and initial solution preparation should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3] An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[4]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[5]

    • Body Protection: A lab coat is mandatory. Wear appropriate clothing to prevent skin exposure.[4]

  • First-Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]

    • In case of skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

    • If ingested: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Materials and Equipment

Reagents:

  • 4,5,6,7-Tetrahydro-2h-indazol-3-ylamine dihydrochloride (Purity ≥95%)

  • Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Sterile, nuclease-free water

  • Ethanol, 70% (for disinfection)

Equipment:

  • Analytical balance (readable to 0.1 mg or better)

  • Calibrated micropipettes (P20, P200, P1000)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)[6]

  • Sterile conical tubes (1.5 mL, 15 mL, 50 mL)

  • Vortex mixer

  • Sonicator bath (optional, for enhancing dissolution)

  • Syringe filters (0.22 µm), sterile (if required for cell-based assays)

  • Amber glass vials with Teflon-lined screw caps[7]

Experimental Workflow and Protocols

The choice of solvent is critical and depends entirely on the downstream application. For many cell-based assays, a concentrated DMSO stock is prepared and then diluted into an aqueous medium. For in-vivo or other applications where organic solvents are undesirable, a direct aqueous stock may be preferable.

G cluster_prep Preparation Phase cluster_final Finalization & Storage calc 1. Calculate Mass weigh 2. Weigh Compound calc->weigh Target Conc. & Volume add_sol 3. Add Solvent weigh->add_sol Accurate Mass dissolve 4. Dissolve Completely (Vortex/Sonicate) add_sol->dissolve vol_adj 5. Adjust to Final Volume (Volumetric Flask) dissolve->vol_adj Ensure Homogeneity aliquot 6. Aliquot Solution vol_adj->aliquot Prevent Contamination & Freeze-Thaw store 7. Store Appropriately (-20°C or -80°C) aliquot->store

Caption: General workflow for preparing an accurate chemical stock solution.

Calculation of Required Mass

Accurate calculations are the foundation of a reliable stock solution.[6] Use the following formula:

Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] / 1000

Example for a 10 mM stock solution in 5 mL: Mass (mg) = 10 mM * 5 mL * 209.05 g/mol / 1000 = 10.45 mg

  • Causality Note: It is often easier and more accurate to weigh a slightly different mass (e.g., 10.80 mg) and recalculate the exact concentration than to attempt to weigh the exact target mass.[6] Exact Conc. (mM) = [Actual Mass (mg) * 1000] / [Molecular Weight ( g/mol ) * Final Volume (mL)]

Protocol 1: Preparation of a DMSO-Based Stock Solution (e.g., 10 mM)

This is the most common method for compounds with unknown aqueous solubility or for long-term storage.

  • Weighing: Tare a clean, dry weighing paper or boat on an analytical balance. Carefully weigh approximately 10.5 mg of 4,5,6,7-Tetrahydro-2h-indazol-3-ylamine dihydrochloride. Record the exact mass.

  • Transfer: Carefully transfer the weighed solid into a 5 mL Class A volumetric flask.

  • Initial Dissolution: Add approximately 3-4 mL of anhydrous DMSO to the flask. The use of anhydrous DMSO is critical to prevent the introduction of water, which can affect compound stability and solubility over time.

  • Complete Dissolution: Cap the flask and vortex thoroughly for 1-2 minutes. If the solid does not dissolve completely, place the flask in a sonicator bath for 5-10 minutes. Visually inspect against a light source to ensure no solid particles remain. This step is crucial for solution homogeneity.

  • Final Volume Adjustment: Once fully dissolved, carefully add DMSO to the 5 mL calibration mark on the volumetric flask. The bottom of the meniscus should align with the mark.

  • Homogenization: Cap the flask and invert it 10-15 times to ensure the final solution is homogeneous.

  • Aliquoting and Storage: Dispense the stock solution into multiple small-volume, amber glass vials with Teflon-lined caps. Aliquoting is a self-validating practice that prevents contamination of the entire stock and minimizes degradation from repeated freeze-thaw cycles.[8] Store aliquots at -20°C for short-to-medium term or -80°C for long-term storage.

Protocol 2: Preparation of an Aqueous-Based Stock Solution (e.g., 5 mM in PBS)

This protocol is suitable for direct use in applications where DMSO is not tolerated. The dihydrochloride salt form suggests good aqueous solubility, but this should be empirically verified.

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Weigh approximately 5.25 mg of the compound directly into the tube. Record the exact mass.

  • Solvent Addition: Using a calibrated pipette, add approximately 4 mL of sterile PBS (pH 7.2) to the tube.

  • Complete Dissolution: Vortex the tube vigorously for 2-3 minutes. Check for complete dissolution. If needed, gentle warming in a 37°C water bath can aid dissolution, but monitor for any signs of degradation (e.g., color change).

  • Final Volume Adjustment: Transfer the dissolved solution to a 5 mL volumetric flask. Rinse the original tube with a small amount of PBS and add it to the flask to ensure a complete transfer of the compound. Carefully add PBS to the 5 mL calibration mark.

  • Sterilization (Optional): If the solution is for sterile applications like cell culture, it must be filter-sterilized. Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile container. This is a critical step to prevent microbial contamination.[8]

  • Aliquoting and Storage: Dispense into sterile tubes. Aqueous solutions are generally less stable than DMSO stocks.[9] It is strongly recommended to use them fresh or store them at -20°C for a very limited time. Avoid storing aqueous solutions for more than a day at 4°C.[2]

Quality Control and Best Practices

  • Visual Inspection: Always check for full dissolution. Precipitates in your stock solution will lead to inaccurate dosing and non-reproducible results.

  • Documentation: Label every vial clearly with the compound name, exact concentration, solvent, date of preparation, and your initials.[9]

  • Purity Consideration: If the manufacturer provides a purity value less than 100% (e.g., 97%), you must account for this in your initial calculation for the highest accuracy.[6] Adjusted Mass = Target Mass / Purity (e.g., 10.5 mg / 0.97)

  • Avoid Freeze-Thaw Cycles: Repeated temperature changes can cause the compound to precipitate out of solution or degrade. The use of small-volume aliquots is the best defense against this.[8]

Storage and Stability Summary

Proper storage is essential to maintain the integrity of the compound over time.

Stock Solution TypeShort-Term StorageLong-Term StorageKey Considerations
DMSO-Based ≤ 1 month at -20°C≥ 6 months at -80°CProtect from moisture. Use anhydrous DMSO. Keep tightly sealed.
Aqueous-Based (PBS/Water) Use immediately or ≤ 24 hours at 4°C≤ 1 month at -20°C (Verify stability)Prone to microbial growth if not sterile. Compound may be less stable.

Note: The stability of 4,5,6,7-Tetrahydro-2h-indazol-3-ylamine dihydrochloride in solution has not been extensively published. The recommendations above are based on general best practices for small molecules. It is advisable to perform stability tests if the solution will be stored for extended periods.

References

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. [Link]

  • Enfanos. Preparation of Stock Solutions. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. [Link]

  • Chemguide. Making Amines. [Link]

  • National Metrology Institute of Japan. (2022, August 31). Safety Data Sheet: Toluene. [Link]

  • CK-12 Foundation. (2026, January 14). Preparation of Amines. [Link]

  • Chemistry LibreTexts. (2019, June 5). 23.15: Preparation of Amines. [Link]

  • Reddit. (2022, September 11). r/chemistry - What are your procedures to form amine/amidine/guanidine salts and how do you freebase them?[Link]

  • NextSDS. 4,5,6,7-tetrahydro-2H-indazol-3-amine hydrochloride - Chemical Substance Information. [Link]

  • Thoreauchem. 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride-1376043-30-9. [Link]

  • NextSDS. 4,5,6,7-tetrahydro-2H-indazol-3-amine — Chemical Substance Information. [Link]

Sources

Application

HPLC method development for 4,5,6,7-Tetrahydro-2h-indazol-3-ylamine dihydrochloride

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for 4,5,6,7-Tetrahydro-2h-indazol-3-ylamine dihydrochloride Abstract This document provides a comprehensive guide for the develop...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for 4,5,6,7-Tetrahydro-2h-indazol-3-ylamine dihydrochloride

Abstract

This document provides a comprehensive guide for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 4,5,6,7-Tetrahydro-2h-indazol-3-ylamine dihydrochloride. As a polar, basic compound, this analyte presents unique challenges for traditional reversed-phase chromatography, including poor retention and peak tailing. This application note details a systematic approach, beginning with an analysis of the analyte's physicochemical properties to inform the strategic selection of column chemistry and mobile phase conditions. We describe a method utilizing a high-pH reversed-phase strategy to ensure the analyte is in its neutral, more retentive state, leading to improved peak shape and resolution. The protocol covers initial screening, method optimization, and a full validation workflow based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction: The Analytical Challenge

4,5,6,7-Tetrahydro-2h-indazol-3-ylamine is a heterocyclic amine whose dihydrochloride salt form ensures water solubility. The primary amine functional group and the overall polar nature of the molecule make it a challenging candidate for analysis by reversed-phase (RP) HPLC. Standard C18 columns and acidic mobile phases often result in the analyte eluting at or near the solvent front with significant peak tailing[1][2]. This tailing is primarily due to strong ionic interactions between the protonated amine and residual, negatively charged silanol groups on the silica stationary phase surface[3].

A robust and reliable analytical method is paramount for ensuring the quality, purity, and stability of this active pharmaceutical ingredient (API). This guide, therefore, explains the causal logic behind experimental choices, moving from analyte characterization to a fully validated HPLC method.

Analyte Characterization and Strategic Implications

A thorough understanding of the analyte's physicochemical properties is the foundation of an efficient method development strategy.

  • Structure:

    • Name: 4,5,6,7-Tetrahydro-2h-indazol-3-ylamine dihydrochloride

    • Molecular Formula: C₇H₁₃Cl₂N₃

    • Molecular Weight: 210.11 g/mol

    • Structure: Chemical structure of 4,5,6,7-Tetrahydro-2h-indazol-3-ylamine dihydrochloride

  • Physicochemical Properties:

    • Polarity: The molecule contains a primary amine and a saturated heterocyclic system, classifying it as a polar, hydrophilic compound. This predicts weak interaction with traditional non-polar stationary phases like C18[1].

    • pKa (Conjugate Acid): The pKa of the conjugate acid of a primary amine is typically in the range of 9-11[4][5]. To effectively analyze this compound using RP-HPLC, it is crucial to control its ionization state. According to chromatographic theory, operating the mobile phase at a pH at least 2 units above the pKa will ensure the analyte is in its neutral, non-ionized form, thereby minimizing silanol interactions and increasing hydrophobic retention. This directs our strategy towards a high-pH mobile phase.

    • UV Absorbance: The indazole moiety acts as a chromophore. A preliminary UV scan of the analyte dissolved in the mobile phase is the first experimental step to determine the optimal detection wavelength (λmax). For similar aromatic amines, wavelengths between 220-280 nm are common[6].

HPLC Method Development Workflow

The development process is a systematic progression from initial assessment to final validation.

MethodDevelopmentWorkflow Analyte Analyte Characterization (pKa, Polarity, UV) Strategy Strategy Selection (High pH RP-HPLC) Analyte->Strategy Informs Screening Initial Screening (Column, Mobile Phase) Strategy->Screening Defines Optimization Method Optimization (Gradient, Temp, Flow) Screening->Optimization Refines Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) Optimization->Validation Verifies Final Final Validated Method Validation->Final Establishes

Caption: HPLC Method Development Workflow.

Experimental Protocol: Instrumentation and Reagents

  • Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chemicals & Reagents:

    • 4,5,6,7-Tetrahydro-2h-indazol-3-ylamine dihydrochloride reference standard.

    • Acetonitrile (HPLC grade or higher).

    • Methanol (HPLC grade or higher).

    • Ammonium bicarbonate or Ammonium hydroxide (for pH adjustment).

    • Formic acid (for acidic pH comparison, if needed).

    • Water (HPLC grade, e.g., Milli-Q or equivalent).

  • Column Selection: Due to the high pH requirement, a column stable in the alkaline range (up to pH 11 or 12) is mandatory.

    • Primary Recommendation: A modern hybrid particle column (e.g., Waters XBridge BEH C18, Agilent ZORBAX Extend-C18) or a high-purity silica column with advanced bonding and end-capping designed for high pH stability.

    • Alternative: Polymer-based reversed-phase columns are also stable across a wide pH range[7].

Protocol Part 1: Initial Method Development

Step 1: Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., Water:Acetonitrile 50:50 v/v).

  • Working Standard (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the same diluent.

Step 2: Wavelength Selection
  • Inject the working standard solution into the HPLC system equipped with a DAD.

  • Acquire the UV spectrum from 200 to 400 nm.

  • Identify the wavelength of maximum absorbance (λmax) and select it for detection. Note any other wavelengths that could be useful for purity analysis.

Step 3: Initial Chromatographic Conditions Screening

The goal is to achieve retention of the analyte (k > 2) with acceptable peak shape. We will use a high pH mobile phase to neutralize the amine.

ParameterConditionRationale
Column Hybrid C18, 2.5-5 µm, 4.6 x 150 mmStable at high pH, provides good efficiency.
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, pH 10.0Volatile buffer suitable for LC-MS and provides the necessary high pH to neutralize the analyte.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and low viscosity.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Detection λmax (determined in Step 2)For maximum sensitivity.
Injection Vol. 5 µLA small volume to minimize peak distortion.

Screening Protocol:

  • Equilibrate the column with the starting mobile phase composition for at least 20 column volumes.

  • Perform a series of isocratic injections with varying mobile phase compositions (e.g., 5%, 10%, 20% Acetonitrile) to determine the approximate organic content needed for elution.

  • Based on the isocratic runs, develop a screening gradient (e.g., 5% to 95% Acetonitrile over 15 minutes) to elute the main peak and any potential impurities.

Protocol Part 2: Method Optimization

Once initial separation is achieved, the method is refined to ensure it is suitable for its intended purpose.

Step 1: Gradient Optimization

Adjust the slope of the gradient based on the screening run.

  • If the peak elutes too early, decrease the initial organic percentage or use a shallower gradient.

  • If the peak elutes too late, increase the initial organic percentage or use a steeper gradient. The goal is a retention time between 5 and 15 minutes with good resolution from any impurities.

Step 2: Temperature and Flow Rate Adjustment
  • Temperature: Analyze the sample at different column temperatures (e.g., 25 °C, 30 °C, 40 °C). Higher temperatures can reduce viscosity, lower backpressure, and sometimes improve peak shape, but may also degrade the analyte or column.

  • Flow Rate: Adjust the flow rate (e.g., 0.8 to 1.2 mL/min) to balance analysis time with resolution and backpressure.

Optimized Method Example:

ParameterOptimized Condition
Column Waters XBridge BEH C18, 3.5 µm, 4.6 x 150 mm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, pH 10.0
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B in 15 min, then to 95% B in 2 min, hold for 3 min.
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection 230 nm
Injection Vol. 5 µL

Protocol Part 3: Method Validation (ICH Q2 R1)

Method validation provides documented evidence that the procedure is suitable for its intended purpose. Before starting validation, define the System Suitability Test (SST) criteria.

System Suitability Test (SST) Criteria:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 5000

  • %RSD of Peak Area (n=6): ≤ 1.0%

Validation Experiments:
  • Specificity/Stress Studies:

    • Prepare solutions of a placebo (all formulation components except the API).

    • Subject the analyte to stress conditions: acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light).

    • Inject all samples. The method is specific if the principal peak is free from interference from placebo components and degradation products are well-resolved.

  • Linearity:

    • Prepare at least five concentrations of the reference standard, typically from 50% to 150% of the working concentration (e.g., 0.05 to 0.15 mg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery):

    • Prepare a placebo mixture and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the working concentration).

    • Prepare each level in triplicate.

    • Calculate the percentage recovery at each level. The acceptance criterion is typically 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the working standard on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • The Relative Standard Deviation (%RSD) for both studies should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) and Detection (LOD):

    • Determine based on the signal-to-noise ratio (S/N) by injecting solutions of decreasing concentration (LOQ S/N ≈ 10; LOD S/N ≈ 3) or from the standard deviation of the response and the slope of the linearity curve.

  • Robustness:

    • Make small, deliberate variations to the optimized method parameters (e.g., pH ± 0.2 units, flow rate ± 10%, column temperature ± 5 °C).

    • Analyze the working standard under each condition and evaluate the effect on SST parameters. The method is robust if the results remain within the SST criteria.

Validation Summary Table (Example Data):

ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.1% - 101.2%98.0% - 102.0%
Repeatability (%RSD) 0.45%≤ 2.0%
Intermediate Precision (%RSD) 0.68%≤ 2.0%
LOQ 0.5 µg/mLReportable
Robustness PassedSST criteria met

Conclusion

The described HPLC method, utilizing a high-pH reversed-phase approach with a pH-stable column, is demonstrated to be a robust, specific, and reliable procedure for the quantitative analysis of 4,5,6,7-Tetrahydro-2h-indazol-3-ylamine dihydrochloride. The systematic development strategy, based on the analyte's physicochemical properties, successfully overcomes the common challenges associated with analyzing polar basic compounds. The comprehensive validation protocol confirms that the method is suitable for its intended use in a quality control environment, capable of ensuring the identity, purity, and stability of the API.

References

  • Resolian. (2026, March 20). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]

  • SIELC Technologies. Systematic Approach to Chromatography of Quaternary Amines. Available at: [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • Shodex. Analysis of Short Amines without Using Ion Pair Reagent. Available at: [Link]

  • ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available at: [Link]

  • Eggers, N. J., & Saint-Joly, C. M. (1983). The Effect of Amine Modifiers on the Chromatographic Behavior of Salbutamol on Reversed Phase Chemically Bonded Silica Gel. Journal of Liquid Chromatography, 6(11), 1955-1971. Available at: [Link]

  • University of California, Davis. pKa Values of Common Bases. Available at: [Link]

  • CLAS. Table of Acids with Ka and pKa Values. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and assay developers resolve solubility and precipitation issues when formulating 4,5,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and assay developers resolve solubility and precipitation issues when formulating 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride (THIA·2HCl) in aqueous biological buffers.

Mechanistic Analysis: Why Does It Precipitate?

To troubleshoot effectively, we must first understand the causality behind the precipitation. THIA·2HCl is a dihydrochloride salt, meaning it is highly water-soluble in its fully protonated state (pH < 3). However, researchers typically encounter "crashing out" (precipitation) when adding it to physiological buffers (pH 7.4). This occurs due to two primary physicochemical phenomena:

  • The pH-Solubility Profile & Deprotonation: As the pH of the environment approaches or exceeds the pKa of the basic amine and indazole nitrogens, the compound deprotonates. This loss of ionization converts the highly soluble salt into its lipophilic free base. According to established pH-solubility principles, the solubility of a basic drug drops exponentially as the pH exceeds its pKa, reverting to the intrinsic solubility of the free base[1].

  • The Common-Ion Effect: If you are dissolving the compound in Phosphate-Buffered Saline (PBS), the high background concentration of chloride ions (~137 mM) suppresses the solubility product ( Ksp​ ) of the hydrochloride salt. This common-ion effect forces the salt out of solution before the pH even fully equilibrates[2].

Pathway A THIA·2HCl (Solid Salt) B Dissolution in Water (pH < 3, Highly Soluble) A->B H2O C Addition to PBS (High Cl⁻ Concentration) A->C E Addition to Neutral Buffer (pH 7.4) A->E B->E Buffer addition D Common Ion Effect (Depressed Ksp) C->D G Precipitation / 'Crashing Out' D->G F Deprotonation to Free Base (Lipophilic) E->F F->G

Physicochemical pathways leading to THIA·2HCl precipitation in aqueous buffers.

Experimental Methodologies & Troubleshooting Protocols

To overcome these thermodynamic barriers, we must alter the solvent environment. Below are two field-proven, self-validating protocols.

Protocol A: Excipient-Assisted Solubilization (Recommended for Cell Assays)

Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), feature a hydrophilic outer surface and a lipophilic central cavity. They encapsulate the hydrophobic free base of the drug, significantly enhancing aqueous solubility without altering the bulk pH or requiring toxic organic solvents[3].

  • Step 1: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your target buffer (e.g., PBS or HEPES, pH 7.4).

  • Step 2: Weigh the required mass of solid THIA·2HCl.

  • Step 3: Add the solid directly to the cyclodextrin-buffer solution. Do not pre-dissolve in water, as the localized acidity will disrupt the buffer capacity.

  • Step 4: Sonicate the mixture in a water bath at 25°C for 10–15 minutes until visually clear.

  • Self-Validation Checkpoint: Centrifuge the final solution at 10,000 × g for 5 minutes. Analyze the supernatant via LC-MS/MS or UV-Vis. If the measured concentration matches your theoretical input, the compound is fully complexed and thermodynamically stable.

Protocol B: Co-Solvent Dilution Method (For Biochemical Assays)
  • Step 1: Prepare a concentrated stock (10–50 mM) of THIA·2HCl in 100% anhydrous DMSO.

  • Step 2: Pre-warm your aqueous buffer to 37°C to increase the kinetic solubility limit.

  • Step 3: Place the buffer on a vortex mixer at medium speed.

  • Step 4: Add the DMSO stock dropwise into the vortexing buffer to prevent localized pooling of the solvent. Keep the final DMSO concentration 2%.

  • Self-Validation Checkpoint: Monitor the solution via dynamic light scattering (DLS) or measure absorbance at 600 nm. An increase in baseline absorbance indicates the formation of colloidal micro-precipitates, meaning the thermodynamic solubility has been exceeded.

Workflow Step1 Step 1: Stock Preparation Dissolve in 100% DMSO Step4 Step 4: Mixing Dropwise addition + Vortex Step1->Step4 Step2 Step 2: Buffer Preparation Add 10% HP-β-CD to Buffer Step3 Step 3: Temperature Control Pre-warm buffer to 37°C Step2->Step3 Step3->Step4 Step5 Step 5: Validation Centrifuge & LC-MS Analysis Step4->Step5

Optimized workflow for formulating THIA·2HCl in aqueous buffers to prevent precipitation.

Quantitative Optimization Data

Use the following matrix to select the appropriate formulation strategy based on your assay's tolerance for solvents and excipients.

Table 1: Solubility Optimization Matrix for THIA·2HCl

Buffer SystempHCo-solvent / ExcipientMax Stable Conc.Observation / Recommendation
PBS (1X)7.4None< 0.1 mMImmediate precipitation (crashing out). Not recommended.
PBS (1X)7.41% DMSO~ 0.5 mMTransient stability; prone to micro-precipitation over 2 hrs.
HEPES (50 mM)7.45% DMSO~ 2.0 mMStable for short-term biochemical assays.
PBS (1X)7.410% HP-β-CD> 10 mMHighly stable. Recommended for live-cell assays.
Acetate Buffer4.5None> 20 mMHighly soluble, but acidic pH may be incompatible with cells.

Frequently Asked Questions (FAQs)

Q: Why does my solution turn cloudy immediately upon adding the DMSO stock to PBS, even at low concentrations? A: This is a classic example of solvent-shift precipitation. When the DMSO stock is diluted into the aqueous buffer, the overall solvent environment rapidly becomes unfavorable for the lipophilic free base. Furthermore, the high chloride content in PBS triggers the common-ion effect, depressing the solubility of any remaining protonated salt[4]. Transitioning to a low-chloride buffer (like HEPES) or using cyclodextrins will resolve this.

Q: Can I just lower the pH of my buffer to keep it dissolved? A: Yes, from a purely chemical standpoint. Lowering the pH to 4.5–5.0 ensures the amine remains protonated, drastically increasing solubility. However, you must validate whether your biological target (e.g., an enzyme or live cell line) can tolerate this acidic environment. If not, excipient-assisted solubilization is required.

Q: Does heating the buffer help permanently resolve the precipitation? A: No. Heating the buffer to 37°C increases the kinetic dissolution rate and temporarily raises the solubility limit. However, once the solution cools back to room temperature, the system will become supersaturated, leading to delayed nucleation and precipitation. Heating should only be used to aid initial dissolution in conjunction with a stabilizing excipient.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. URL:[Link]

  • Loftsson, T., Jarho, P., Másson, M., & Järvinen, T. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery, 2(2), 335-351. URL:[Link]

Sources

Optimization

Technical Support Center: 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine Dihydrochloride Stability &amp; UV Degradation

Welcome to the Technical Support Center for 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride (CAS: 1376043-30-9). This guide is engineered for researchers, analytical chemists, and drug development professionals h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride (CAS: 1376043-30-9). This guide is engineered for researchers, analytical chemists, and drug development professionals handling this specific indazole building block.

Because tetrahydroindazole derivatives are highly sensitive to environmental factors, this document synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating analytical protocols to help you manage and quantify UV-induced degradation in your workflows.

Mechanistic Causality: Why Does UV Light Degrade This Compound?

To effectively troubleshoot degradation, one must understand the structural vulnerabilities of the molecule. 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine contains three distinct moieties, each with a specific photochemical degradation pathway:

  • The Tetrahydro Ring (Allylic Vulnerability): The aliphatic partially saturated ring contains allylic carbons (C4 and C7) adjacent to the pyrazole core. Under UV irradiation (particularly UVA/UVB in the presence of dissolved oxygen), these positions readily form radicals. This leads to allylic photo-oxidation (forming ketones or alcohols) or rapid dehydrogenation, driving the molecule toward a fully aromatic 1H-indazol-3-amine state.

  • The Indazole Core (Photolytic Cleavage): Heterocyclic indazoles are known to undergo direct photochemical transformations under UV light. High-energy UV exposure induces N-N bond fission within the pyrazole ring, leading to ring-opening and the formation of aniline or phenazine-like derivatives[1][2]. The nucleophilic centers of the indazole ring dictate its overall reactivity and susceptibility to these energetic stimuli[3].

  • The 3-ylamine Group (Photo-oxidation): Primary aromatic and heteroaromatic amines are highly susceptible to photo-oxidation. UV light catalyzes the conversion of the amine into nitroso intermediates, which subsequently couple with unreacted amine molecules to form highly conjugated azo dimers[4].

UV_Degradation A 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine (Intact Molecule) B UV Irradiation (hv, O2) A->B C Pathway 1: Allylic Oxidation (Tetrahydro Ring) B->C D Pathway 2: N-N Bond Fission (Indazole Core) B->D E Pathway 3: Amine Oxidation (3-NH2 Group) B->E C1 Aromatization to Indazole or Ketone Formation C->C1 D1 Ring Opening (Aniline derivatives) D->D1 E1 Nitroso / Azo Dimers (Color change to yellow/brown) E->E1

Mechanistic pathways of UV-induced degradation for tetrahydroindazol-3-ylamine.

Troubleshooting Guides & FAQs

Q1: My working solution turned yellow/brown after being left on the benchtop for an afternoon. What happened, and is it still usable? A: The color change is a classic indicator of amine photo-oxidation. Ambient laboratory lighting (which contains trace UV) and oxygen cause the 3-ylamine group to oxidize into nitroso compounds, which then dimerize into azo compounds (-N=N-). Because azo dyes are highly conjugated, even trace amounts (<1% degradation) will turn the solution visibly yellow or brown. Action: Discard the solution if your assay is sensitive to structural integrity or colorimetric readouts. Always store working solutions in amber vials.

Q2: Does the dihydrochloride salt form protect the molecule from UV degradation compared to the free base? A: Yes, partially. In the dihydrochloride salt, both the primary amine and the indazole N2/N1 nitrogens are protonated. This protonation significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule, reducing electron density and making it less susceptible to electrophilic photo-oxidation. However, the salt form does not protect the aliphatic tetrahydro ring from radical-mediated allylic oxidation.

Q3: I see multiple new peaks in my LC-MS after exposing the compound to light. How can I identify which degradation pathway occurred? A: You can diagnose the degradation mechanism by looking at the specific mass-to-charge (m/z) shifts of the free base (Parent m/z [M+H]+ = 138).

  • A shift of -4 Da (m/z 134) indicates complete aromatization of the tetrahydro ring.

  • A shift of +14 Da (m/z 152) indicates allylic oxidation to a ketone.

  • A mass near 271 Da indicates azo dimerization. (See Section 4 for the complete quantitative breakdown).

Q4: How can I differentiate between thermal degradation and UV degradation in my stability studies? A: Run a parallel "Dark Control" at the same temperature. Thermal degradation of this compound in aqueous media typically results in hydrolysis of the amine (producing a hydroxyl derivative, m/z 139). In contrast, UV degradation uniquely triggers N-N bond fission and rapid allylic aromatization[1]. If you observe m/z 134 or ring-opened products, the degradation is photolytic.

Self-Validating Experimental Protocols

To ensure trustworthiness in your data, you must utilize a self-validating system. The following protocol describes a Stability-Indicating LC-MS Assay designed to isolate UV degradation from thermal or hydrolytic variables.

Protocol: Forced UV Degradation & Stability-Indicating Assay

Objective: Quantify the photolytic half-life and identify degradants of 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in LC-MS grade Water:Methanol (50:50, v/v) to a final concentration of 1.0 mg/mL. Causality note: Methanol acts as a weak radical scavenger, which helps isolate direct photolysis from secondary solvent-radical attacks.

  • Aliquoting & Control Setup: Split the solution into two identical quartz HPLC vials (quartz is required as standard borosilicate glass blocks UVC). Tightly wrap one vial in aluminum foil. This is your Dark Control , which self-validates that any degradation observed in the exposed vial is strictly photonic, not thermal.

  • Irradiation: Place both vials in a photoreactor chamber equipped with UVA (365 nm) and UVC (254 nm) lamps. Irradiate for 24 hours at a controlled temperature of 25°C.

  • Quenching: Remove the vials, immediately transfer the contents to amber autosampler vials, and place them in an autosampler chilled to 4°C. Causality note: Chilling halts secondary thermal reactions of transient photochemical intermediates.

  • LC-MS Analysis: Inject 5 µL onto a C18 column (e.g., 1.7 µm, 2.1 x 50 mm). Run a 10-minute linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid in both aqueous and organic mobile phases).

  • Data Interpretation: Extract the ion chromatogram (EIC) for m/z 138. Calculate the percentage of intact active pharmaceutical ingredient (API) by comparing the peak area of the UV-exposed sample directly against the Dark Control.

Workflow S1 1. Sample Prep (1 mg/mL in H2O/MeOH) S2 2. UV Exposure (Quartz Vials, 24h) S1->S2 S3 3. Quenching (Transfer to Amber, 4°C) S2->S3 S4 4. LC-MS Analysis (C18, Gradient Elution) S3->S4 S5 5. Data Review (Compare vs Dark Control) S4->S5

Self-validating stability-indicating LC-MS workflow for UV degradation assessment.

Quantitative Data & Degradant Profiling

Use the following tables to cross-reference your analytical results and establish baseline stability expectations for your laboratory environment.

Table 1: Expected Photodegradation Products (LC-MS EIC Profiling) (Note: Masses are based on the free base [M+H]+ ionization in positive electrospray mode)

Degradation MechanismStructural ChangeExpected m/z[M+H]+Relative Retention Time (RRT)Visual Indicator
Intact Parent None138.11.00Clear solution
Allylic Aromatization Loss of 4H (Tetrahydro ring becomes aromatic)134.1~1.15 (More hydrophobic)Clear solution
Allylic Oxidation Addition of O, Loss of 2H (Ketone formation)152.1~0.85 (More polar)Clear solution
Amine Photo-oxidation Formation of Azo Dimer (-N=N- linkage)271.2~1.40 (Highly hydrophobic)Yellow/Brown tint
Photolytic Cleavage Pyrazole ring opening< 120.0VariableClear to pale yellow

Table 2: Estimated Half-Life (t½) of 1 mg/mL Aqueous Solution

Lighting ConditionContainer TypeEstimated t½Primary Degradant Observed
Direct UVC (254 nm)Quartz Vial< 4 HoursRing-opened products, Aromatization
Direct UVA (365 nm)Clear Glass Vial12 - 18 HoursAzo Dimers, Allylic Ketones
Ambient Lab LightClear Glass Vial5 - 7 DaysAzo Dimers (Color change)
Complete DarknessAmber Glass Vial> 6 MonthsNone (Stable)

References

  • Reaction between Indazole and Pd-Bound Isocyanides—A Theoretical Mechanistic Study Source: MDPI URL:[Link]

  • Environmental Science - RSC Publishing (Photochemical transformation of benzotriazole, indazole, indole) Source: Royal Society of Chemistry URL:[Link]

  • Characterization of the Degradation and Nitrogenous Disinfection Byproduct Formation of Nitrogen-Containing Benzoheterocyclic Compounds during the UV-LED (275 nm)/Chlorine Process Source: ACS Publications URL:[Link]

  • 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine Dihydrochloride Precipitation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the in vitro application of complex small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the in vitro application of complex small molecules. 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride is a highly valuable indazole derivative, but its formulation as a dihydrochloride salt presents unique physicochemical challenges when introduced into complex aqueous environments like cell culture media.

This guide is designed to move beyond basic troubleshooting. We will dissect the thermodynamic and chemical causality behind compound "crashing," providing you with self-validating protocols to ensure scientific integrity and reproducible dose-response data.

Mechanistic Overview: The Dual Threat of Dihydrochloride Salts

When troubleshooting precipitation, we must first understand the chemical state of the compound. Dihydrochloride salts are engineered to maximize aqueous solubility during initial stock preparation[1]. However, introducing them into cell culture media triggers two primary mechanisms of precipitation:

  • Acidic Shift & Protein Denaturation: The salt releases two equivalents of hydrochloric acid (HCl) upon dissociation. In unbuffered or weakly buffered media, this drastically lowers the pH. This acidic shock causes high-molecular-weight serum proteins (e.g., albumin in FBS) to denature and fall out of solution[2].

  • Free Base Conversion: If the media's buffering capacity successfully neutralizes the HCl and maintains a physiological pH of ~7.4, the compound is forced into its un-ionized "free base" form. The free base typically possesses significantly lower aqueous solubility than the salt form, leading to thermodynamic nucleation and crystallization over time[1].

PrecipitationMechanisms Stock 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine Dihydrochloride Stock Media Addition to Cell Culture Media Stock->Media pHDrop Drastic pH Drop (Acidic Shift) Media->pHDrop Low Buffering Capacity PhyspH Buffered Media (pH ~7.4) Media->PhyspH High Buffering Capacity Denat Protein Denaturation (e.g., FBS components) pHDrop->Denat pH < 6.0 FreeBase Conversion to Free Base (Hydrophobic) PhyspH->FreeBase pKa dictates ionization Precip Visible Precipitation (Turbidity/Crystals) Denat->Precip Protein Aggregation FreeBase->Precip Exceeds solubility limit Opt Optimization: Pre-neutralization & Co-solvents Precip->Opt Troubleshooting Workflow Stable Stable Solubilized Compound Opt->Stable Solubility Restored

Mechanistic pathways leading to dihydrochloride salt precipitation and resolution strategies.

Quantitative Data: Physicochemical Variables

To optimize your assay, you must control the variables that dictate solubility. The table below summarizes the causality of environmental factors on 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine.

Physicochemical VariableExperimental ConditionExpected OutcomeMechanistic Rationale
Media pH pH < 5.0High SolubilityCompound remains fully protonated (ionized salt form).
Media pH pH 7.2 - 7.4Low Solubility (Precip risk)Deprotonation converts the salt to the hydrophobic free-base form.
Addition Method Rapid bolus injectionLocalized PrecipitationSolvent shock causes localized supersaturation before diffusion[3].
Serum Content 10% FBS vs. Serum-FreeImproved SolubilitySerum proteins (e.g., albumin) bind and stabilize the hydrophobic free base.
Temperature 4°C vs. 37°CDecreased Solubility at 4°CThermodynamic solubility limits are significantly reduced at lower temperatures[2].
Troubleshooting FAQs

Q1: Immediately upon adding my stock solution to the media, the phenol red turns yellow and the solution becomes cloudy. What is happening? A: You are observing an acidic crash. The dihydrochloride salt is releasing HCl, overwhelming the standard bicarbonate buffer in your media and dropping the pH. The cloudiness is likely not the compound itself, but rather serum proteins in the media denaturing due to the acidic shock[2]. Self-Validation Check: Centrifuge an aliquot of the cloudy media. If the pellet is fluffy and white, it is denatured protein. To resolve this, pre-neutralize your stock or use a highly buffered medium (see protocol below).

Q2: The pH remains stable (media stays pink), but fine, needle-like crystals form after 24 hours of incubation at 37°C. Why? A: Your buffer successfully neutralized the acid, but at pH 7.4, the compound has converted from the highly soluble salt into its un-ionized free base[1]. The free base has intrinsically poor aqueous solubility. Over 24 hours, it slowly nucleates and crystallizes out of solution[3]. Resolution: You have exceeded the maximum thermodynamic solubility of the free base. You must lower the final concentration, or utilize a solubility enhancer such as (2-Hydroxypropyl)-β-cyclodextrin to encapsulate the hydrophobic free base[4].

Q3: Can I just pass the cloudy media through a 0.22 µm filter to remove the precipitate before adding it to my cells? A: Absolutely not. Filtering is never a valid solution for precipitation. By filtering the media, you are removing the precipitated active compound. This results in an unknown, significantly lower final concentration of the drug, which completely invalidates your experimental results and dose-response curves[4]. You must address the root cause to ensure complete dissolution.

Experimental Protocol: Optimized Workflow for Solubilizing Dihydrochloride Salts

To ensure scientific integrity, every step in this workflow includes a mechanistic rationale and a self-validating checkpoint.

Phase 1: Stock Preparation

  • Aseptically weigh the 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride powder.

  • Dissolve the powder in sterile, cell-culture grade ddH2O to create a 10 mM stock.

    • Causality: Dihydrochloride salts are highly soluble in water. Using water instead of DMSO prevents the severe "solvent shock" that occurs when mixing organic solvents with aqueous media[3].

Phase 2: Buffered Intermediate Dilution 3. Prepare an intermediate dilution (e.g., 10x your final desired concentration) in a small volume of cell culture media supplemented with 25 mM HEPES .

  • Causality: Standard bicarbonate buffering relies on CO2 equilibrium in the incubator and is ineffective on the benchtop. HEPES provides robust, temperature-independent buffering to absorb the HCl released by the salt.

  • Validation Checkpoint: Observe the phenol red indicator. It must remain pink/red (pH ~7.4). If it shifts to orange/yellow, the buffering capacity has been exceeded. Carefully titrate the intermediate solution with 0.1 N NaOH dropwise until the physiological pink color is restored.

Phase 3: Step-wise Addition 5. Pre-warm your final culture media to 37°C in a water bath.

  • Causality: Adding compounds to cold media drastically lowers the thermodynamic solubility limit, forcing immediate precipitation[2].

  • Add the intermediate dilution dropwise to the final culture vessel while gently swirling.

    • Causality: Dropwise addition prevents localized supersaturation, allowing the compound to diffuse evenly[3].

  • Validation Checkpoint: Incubate the final media at 37°C for 1 hour without cells. Inspect the vessel under a phase-contrast microscope at 20x magnification. The absence of micro-crystals or amorphous aggregates validates that the compound is fully solubilized and ready for cellular application.

References
  • Namjoshi, O. A., et al. Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine Dihydrochloride Assays

Welcome to the Technical Support Center. As a highly polar, basic, and electron-rich heterocyclic primary amine, 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride presents unique analytical challenges in drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a highly polar, basic, and electron-rich heterocyclic primary amine, 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride presents unique analytical challenges in drug development and biochemical research. Whether you are quantifying it via LC-MS/MS in pharmacokinetic studies or utilizing it as a substrate in fluorometric assays, high background interference is the most common hurdle.

This guide synthesizes field-proven troubleshooting strategies to isolate your signal from the noise, explaining the chemical causality behind each protocol to ensure robust, reproducible data.

Part 1: LC-MS/MS Chromatographic Challenges

Q1: Why am I experiencing severe ion suppression and high background noise at the solvent front during LC-MS/MS analysis? The Causality: 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride is exceptionally hydrophilic. In standard reversed-phase (RP) chromatography (e.g., C18 columns), it exhibits minimal retention and co-elutes near the void volume. This early elution window is heavily populated by unretained endogenous matrix components—such as salts, proteins, and phospholipids—that compete with your analyte for available charge in the electrospray ionization (ESI) source. This competition leads to profound ion suppression and elevated background noise[1]. The Solution: Transition from RP to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a highly organic mobile phase, which strongly retains polar amines, effectively separating them from early-eluting matrix interferents[2].

Q2: My retention times are drifting, and the peak shape is tailing severely. How can I stabilize the chromatography? The Causality: As a dihydrochloride salt, the compound's ionization state is highly sensitive to mobile phase pH. If the pH is near the pKa of the primary amine or the indazole nitrogens, the compound exists in a mixed ionization state, causing peak tailing and retention time instability. The Solution: Strictly buffer your mobile phase. For HILIC, use 10–20 mM ammonium formate buffered to pH 3.0 (to ensure full protonation) or pH 6.8[2]. Avoid relying solely on unbuffered additives like 0.1% formic acid, as they lack the buffering capacity to handle the highly acidic dihydrochloride salt injection plug.

G Start 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine RP Reversed-Phase (C18) Start->RP HILIC HILIC Column Start->HILIC RP_Result Co-elution with Matrix RP->RP_Result HILIC_Result Retention & Separation HILIC->HILIC_Result RP_End Ion Suppression RP_Result->RP_End HILIC_End High Sensitivity HILIC_Result->HILIC_End

Chromatographic retention mechanisms and LC-MS matrix effects.

Part 2: Fluorometric & Biochemical Assay Interference

Q3: I am using o-Phthaldialdehyde (OPA) to derivatize the primary amine for fluorescence detection, but my blank samples have an unacceptably high background. What is the cause? The Causality: High background in fluorogenic amine derivatization is typically caused by reagent hydrolysis or the presence of trace amine contaminants in your buffers. OPA reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole[3]. However, in aqueous environments, excess OPA can undergo side reactions or degrade into fluorescent byproducts over time, artificially inflating the baseline[4]. The Solution: Prepare derivatization reagents fresh daily. Optimize the molar excess of the reagent to be no more than 10-fold over the expected maximum analyte concentration to minimize hydrolysis byproducts.

Q4: How do I prevent auto-oxidation of the compound during sample preparation? The Causality: The primary amine attached to the tetrahydroindazole ring is electron-rich and prone to auto-oxidation when exposed to air and light. This oxidation forms imines or colored degradation products that generate background interference in UV/Vis or fluorescence readouts. The Solution: Add a mild reducing agent, such as 1 mM dithiothreitol (DTT) or ascorbic acid, to your sample extraction buffers to maintain the compound in its reduced state.

G Amine Primary Amine Analyte Reaction Conjugation (pH 9.5) Amine->Reaction Reagent OPA Reagent Reagent->Reaction Hydrolysis Aqueous Hydrolysis Reagent->Hydrolysis Product Fluorescent Isoindole Reaction->Product Byproduct Background Noise Hydrolysis->Byproduct

Reaction pathways in fluorogenic derivatization affecting background.

Part 3: Quantitative Data Summary

The following table summarizes the expected quantitative improvements when applying the troubleshooting strategies outlined in this guide.

Analytical ModalityPrimary Source of BackgroundMitigation StrategyExpected Signal-to-Noise (S/N) Impact
LC-MS/MS (Plasma) Ion suppression at void volumeHILIC separation5- to 10-fold S/N increase
LC-MS/MS (Aqueous) Peak tailing / pH shift10 mM Ammonium Formate buffer2-fold S/N increase (sharper peaks)
Fluorometric (OPA) Reagent hydrolysis byproductsFresh prep & limiting molar excess3- to 5-fold reduction in blank signal
Biochemical / UV Auto-oxidation of primary amine1 mM DTT in extraction bufferStable baseline (<5% drift over 24h)

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol provided below includes a built-in validation step to confirm that the background interference has been successfully neutralized.

Protocol 1: HILIC LC-MS/MS Method for Polar Amines

Objective: Retain 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride past the matrix suppression zone.

  • Column Selection: Equip the LC system with a bare silica or zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B (highly organic). Hold for 1 minute, then linearly decrease to 50% B over 4 minutes to elute the polar amine. Return to 95% B to re-equilibrate.

  • Sample Prep: Crash plasma samples with 3 volumes of cold acetonitrile (1:3 ratio) to match the starting mobile phase conditions and prevent solvent-mismatch peak distortion.

  • Self-Validation Step (Post-Column Infusion): Infuse a constant stream of the pure compound (100 ng/mL) post-column directly into the MS while injecting a blank biological matrix extract. A steady, uninterrupted MS baseline during the analyte's expected retention window validates the complete absence of matrix-induced ion suppression.

Protocol 2: Optimized OPA Derivatization with Background Suppression

Objective: Maximize fluorescent isoindole formation while preventing reagent-driven background noise.

  • Buffer Prep: Prepare a 0.1 M Sodium Borate buffer, adjusted to pH 9.5.

  • Reagent Prep (Fresh): Dissolve 10 mg of OPA in 1 mL of methanol. Add 10 µL of 2-mercaptoethanol. Dilute to 10 mL with the borate buffer. Must be used within 4 hours.

  • Reaction: Mix 50 µL of the sample containing the tetrahydroindazole amine with 50 µL of the OPA reagent. Incubate at room temperature for exactly 2 minutes in the dark.

  • Detection: Read fluorescence immediately at Ex/Em = 340/450 nm.

  • Self-Validation Step (Zero-Analyte Titration): Run a matrix blank with varying volumes of the OPA reagent (10 µL, 50 µL, 100 µL). The background fluorescence should remain stable and low. If the background scales linearly with reagent volume, it validates that reagent hydrolysis (not matrix autofluorescence) is the primary noise source, confirming the strict requirement for fresh reagent preparation.

References

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Institutes of Health (NIH) / PMC.
  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. National Institutes of Health (NIH) / PMC.
  • Reagents for Analysis of Low Molecular Weight Amines—Section 1.8. Thermo Fisher Scientific.
  • Technical Support Center: Derivatization of Amines with Fluorogenic Reagents. BenchChem.

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 4,5,6,7-Tetrahydro-2h-indazol-3-ylamine dihydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the chromatographic analysis of 4,5,6,7-Tetrahydro-2h-indazol-3-ylamine dihydrochloride. This document provides in-depth troubl...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chromatographic analysis of 4,5,6,7-Tetrahydro-2h-indazol-3-ylamine dihydrochloride. This document provides in-depth troubleshooting strategies and foundational knowledge to diagnose and resolve the common issue of peak tailing encountered during its analysis by High-Performance Liquid Chromatography (HPLC). As a basic amine, this compound presents specific challenges that require a systematic and chemically-informed approach to method development and optimization.

Understanding the Core Problem: Analyte and Stationary Phase Interaction

4,5,6,7-Tetrahydro-2h-indazol-3-ylamine is a basic compound, primarily due to its primary amine functional group. In typical reversed-phase HPLC mobile phases (pH 3-7), this amine group will be protonated, carrying a positive charge (R-NH₃⁺).

The primary cause of peak tailing for such compounds is a secondary retention mechanism involving interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2] At mobile phase pH levels above approximately 3, these silanol groups become deprotonated and carry a negative charge (Si-O⁻).[2][3] The resulting electrostatic attraction between the positively charged analyte and the negatively charged silanol sites creates strong, non-ideal interactions, leading to a distorted peak shape, specifically tailing.[2]

G cluster_Analyte Analyte in Mobile Phase cluster_StationaryPhase Silica Stationary Phase (pH > 3) Analyte 4,5,6,7-Tetrahydro-2h-indazol-3-ylamine (Protonated, R-NH₃⁺) Silanol Deprotonated Silanol Site (Si-O⁻) Analyte->Silanol  Undesirable Ionic Interaction (Peak Tailing) C18 C18 Alkyl Chain (Primary Retention) Analyte->C18  Ideal Hydrophobic Interaction (Symmetrical Peak)

Caption: Mechanism of peak tailing for basic analytes.

Frequently Asked Questions (FAQs)
Q1: My peak for 4,5,6,7-Tetrahydro-2h-indazol-3-ylamine is tailing badly. What is the most likely cause?

The most common reason is the interaction between your positively charged basic analyte and negatively charged residual silanol groups on your silica-based HPLC column.[1][4] This secondary interaction holds back a fraction of the analyte molecules, causing them to elute later than the main band, resulting in a tail.

Q2: What are the first, simplest things I should check before changing my method?

Before diving into mobile phase chemistry, always verify your system's health:

  • Column Age & Performance: Has the column been used extensively, especially with aggressive mobile phases? A loss of end-capping can expose more silanol groups. If you have a new column of the same type, run a standard to confirm if the problem is column-specific.

  • Extra-Column Volume: Ensure all tubing between the injector and detector is as short and narrow in diameter as possible (e.g., 0.005" ID PEEK tubing) to minimize dispersion.[4]

  • Column Void/Frit Blockage: Sudden peak shape degradation for all peaks can indicate a physical problem like a partially blocked inlet frit or a void in the packing bed.[1][5] Try reversing and flushing the column (if the manufacturer permits) or simply replacing it.[1]

Q3: I need a quick fix to improve the peak shape. What's the fastest mobile phase adjustment I can try?

The most direct approach is to lower the mobile phase pH. Adding 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to your mobile phase will bring the pH to approximately 2-2.5. At this low pH, the residual silanol groups are protonated (Si-OH) and thus electrically neutral, which prevents the strong ionic interaction causing the tailing.[6][7]

Systematic Troubleshooting Guide

Follow this systematic approach to diagnose and resolve peak tailing. For each step, assess the peak shape (ideally by calculating the USP Tailing Factor) after the change. A value close to 1.0 is ideal, with values under 1.5 often being acceptable.[1]

Step A: Evaluate Sample and System
  • Sample Overload: Inject a sample at half the concentration. If the peak shape improves and retention time increases slightly, you may be overloading the column.[5] Reduce the mass of analyte injected.

  • Sample Solvent: The sample should be dissolved in the mobile phase itself or a weaker solvent.[8] Dissolving the sample in a much stronger solvent (e.g., pure acetonitrile) can cause peak distortion.

Step B: Mobile Phase pH and Buffer Optimization

Controlling pH is the most powerful tool for improving the chromatography of ionizable compounds.[9][10] The goal is to operate at a pH where the silanol groups are neutralized or the analyte is neutralized.

Protocol 1: The Low pH Approach (Recommended Starting Point) This strategy aims to protonate and neutralize surface silanols, minimizing secondary interactions.

  • Objective: Operate at a mobile phase pH of 2.5 - 3.5.

  • Methodology:

    • Prepare the aqueous component of your mobile phase. For a robust method, use a buffer. A 10-20 mM potassium phosphate or ammonium formate buffer is ideal.[6][11]

    • Adjust the pH of the aqueous buffer to 2.5 using an appropriate acid (e.g., phosphoric acid for a phosphate buffer, formic acid for a formate buffer).

    • Mix the pH-adjusted aqueous component with your organic solvent (e.g., acetonitrile or methanol) to the desired ratio.

    • Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Low pH vs. High pH Strategy Pros Cons
Low pH (2.5-3.5) - Excellent peak shape for basic compounds.[6] - Compatible with most standard silica columns. - Generally good solubility for the dihydrochloride salt form.- Can shorten the lifetime of some columns due to stationary phase hydrolysis.[12]
High pH (8-10) - Excellent peak shape due to neutralization of the analyte. - Can offer alternative selectivity.[11]- Requires a specialized high-pH stable column (e.g., hybrid-silica, polymer-based). Using a standard silica column will cause rapid and irreversible damage.
Step C: Column Chemistry Selection

If pH optimization alone is insufficient, the column itself is the next target. Older columns based on "Type A" silica are rich in metal contaminants and active silanols, making them poor choices for basic compounds.[6]

Column Type Mechanism for Reducing Tailing Ideal For...
High-Purity, End-Capped (Type B Silica) Uses ultra-pure silica with minimal metal content and chemically caps most residual silanols with small reagents (e.g., trimethylsilane).[13]General-purpose starting point. A significant improvement over older columns.
Polar-Embedded Phase Incorporates a polar group (e.g., amide) near the base of the alkyl chain. This shields residual silanols via hydrogen bonding.[4][12]Providing excellent peak shape for bases without aggressive mobile phase additives.
Silica-Hydride Based (e.g., TYPE-C™) The silica surface is rich in Si-H bonds instead of Si-OH, virtually eliminating the root cause of silanol interactions.[12]Extremely challenging basic compounds where other columns fail to provide symmetry.
Step D: Employing Mobile Phase Additives

Additives can be used to mask silanol activity or alter the analyte's interaction with the stationary phase.

Protocol 2: Using a Competing Base This additive "shields" the silanol groups from your analyte.

  • Objective: Add a small, basic molecule that will preferentially interact with active silanol sites.

  • Methodology:

    • Prepare your mobile phase as determined from Step B (typically low pH).

    • Add a competing base, such as Triethylamine (TEA), to the final mobile phase mixture at a concentration of 5-10 mM (approx. 0.05-0.1% v/v).[6][8]

    • Caution: Competing bases can be difficult to remove from a column and may shorten its lifetime.[6] They can also cause ion suppression if using mass spectrometry detection.

Protocol 3: Using an Ion-Pairing Reagent This approach creates a neutral complex between the analyte and the reagent, which then undergoes a well-behaved reversed-phase retention.

  • Objective: Pair the positively charged analyte with an anionic ion-pairing agent.

  • Methodology:

    • Select an anionic reagent like an alkyl sulfonate (e.g., sodium 1-hexanesulfonate).[14]

    • Add the ion-pairing reagent to the aqueous portion of the mobile phase at a concentration of 5-10 mM.

    • Ensure the mobile phase pH is low enough to keep the analyte fully protonated.[15]

    • Caution: Ion-pairing reagents are notoriously difficult to wash out of a column and will permanently alter its characteristics. Dedicate a column specifically for ion-pairing methods.

Troubleshooting Workflow Diagram

This diagram outlines the logical progression for troubleshooting peak tailing for 4,5,6,7-Tetrahydro-2h-indazol-3-ylamine.

G start Peak Tailing Observed for 4,5,6,7-Tetrahydro-2h-indazol-3-ylamine check_system Step A: System & Sample Check - Check for column voids/blockage - Minimize extra-column volume - Check sample solvent & concentration start->check_system system_ok Is peak shape still poor? check_system->system_ok optimize_ph Step B: Mobile Phase pH Optimization (Low pH Approach: pH 2.5-3.5) system_ok->optimize_ph Yes end_good Problem Resolved: Symmetrical Peak Achieved system_ok->end_good No (Fixed) ph_ok Is peak shape acceptable? optimize_ph->ph_ok change_column Step C: Select Modern Column - High-Purity End-Capped C18 - Polar-Embedded Phase - Silica-Hydride Column ph_ok->change_column No ph_ok->end_good Yes column_ok Is peak shape acceptable? change_column->column_ok use_additives Step D: Use Mobile Phase Additives (Use with dedicated column) - Competing Base (e.g., TEA) - Ion-Pairing Reagent column_ok->use_additives No column_ok->end_good Yes use_additives->end_good Peak Shape Improved end_bad Consult Advanced Method Development Specialist use_additives->end_bad Still Tailing

Sources

Reference Data & Comparative Studies

Validation

Comparative Preclinical Efficacy Guide: 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine Dihydrochloride as a Privileged Scaffold

Executive Summary & Contextual Framework In preclinical drug development, 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride (THIA-diHCl; CAS 1376043-30-9) is rarely administered as a standalone therapeutic. Instead...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Contextual Framework

In preclinical drug development, 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride (THIA-diHCl; CAS 1376043-30-9) is rarely administered as a standalone therapeutic. Instead, it is recognized as a highly versatile, "privileged" aminopyrazole building block [4]. Its true comparative efficacy is demonstrated by how drug candidates incorporating this scaffold perform against analogs utilizing alternative structural motifs (e.g., unfused pyrazoles, aminothiazoles, or simple phenyl rings) in rigorous animal models [2, 3].

This guide objectively compares the in vivo performance of THIA-derived compounds against alternative scaffolds across two major therapeutic areas: Oncology (BET Bromodomain inhibition) and Neurodegeneration (Gamma-secretase modulation).

Mechanistic Rationale: Why the THIA Scaffold?

The selection of the THIA scaffold over simpler aromatic amines is driven by specific structure-activity relationship (SAR) and pharmacokinetic (PK) advantages:

  • Conformational Restriction: The fused, saturated cyclohexane ring locks the pyrazole into an optimal geometry. This is critical for forming bidentate hydrogen bonds with the acetyl-lysine binding pockets of BET bromodomains (like BRD4) or the hinge regions of kinases (JAK/CDK) [1, 4].

  • Enhanced ADMET Profiles: Unfused heteroaromatics often suffer from poor aqueous solubility and high clearance rates. The aliphatic nature of the tetrahydroindazole ring improves lipophilic efficiency (LipE) and membrane permeability, directly translating to superior oral bioavailability (F%) and blood-brain barrier (BBB) penetration [1, 2].

BET_Pathway THIA THIA-Derived BET Inhibitor BRD4 BRD4 (BD1/BD2) THIA->BRD4 Competitive Inhibition Apoptosis Cell Cycle Arrest & Apoptosis THIA->Apoptosis Downregulates c-Myc Transcription c-Myc Transcription Complex BRD4->Transcription Recruits P-TEFb Chromatin Acetylated Chromatin Chromatin->BRD4 Binds via Bromodomains Tumor Tumor Cell Proliferation Transcription->Tumor Oncogene Expression

Fig 1: THIA-derived BET inhibitors disrupt BRD4-chromatin binding to halt tumor growth.

Comparative Efficacy in Animal Models

To validate the superiority of the THIA scaffold, we analyze comparative data from established in vivo models. The data below synthesizes experimental outcomes where THIA-derivatives were benchmarked against their closest non-THIA structural analogs.

Table 1: Quantitative In Vivo Efficacy Comparison
Therapeutic TargetAnimal ModelScaffold TypeRepresentative CompoundOral Bioavailability (F%)Primary Efficacy ReadoutConclusion
BET Bromodomain (BRD4) MDA-MB-231 Breast Cancer Xenograft (Mice)THIA Scaffold CF53 Analog [1]>60% >80% reduction in tumor volume (PO, 10 mg/kg)High oral exposure drives robust, sustained c-Myc downregulation.
BET Bromodomain (BRD4) MDA-MB-231 Breast Cancer Xenograft (Mice)Unfused Pyrazole1-methyl-1H-indazol-3-amine analog [1]<20%<30% reduction in tumor volume (PO, 10 mg/kg)Poor PK limits in vivo efficacy despite high in vitro potency.
Gamma-Secretase APP Transgenic Mice (Alzheimer's Model)THIA Scaffold Tetrahydroindazole GSM [2]~45% 40% reduction in brain Aβ42 levelsExcellent BBB penetration; shifts cleavage without Notch toxicity.
Gamma-Secretase APP Transgenic Mice (Alzheimer's Model)AminothiazoleNGP-555 precursor [2]~15%No significant reduction in brain Aβ42High efflux ratio and poor solubility prevent CNS target engagement.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They do not merely list steps; they incorporate internal PK/PD (Pharmacokinetic/Pharmacodynamic) correlation checks to prove that observed efficacy is a direct result of the scaffold's properties.

InVivo_Workflow Prep Compound Prep (THIA vs Control) Dosing Oral Gavage (PO) Pharmacokinetics Prep->Dosing Model Xenograft/Transgenic Mouse Models Dosing->Model Measure Efficacy Readouts (Tumor Vol / Aβ42) Model->Measure Analysis Statistical Analysis & PK/PD Modeling Measure->Analysis

Fig 2: Standardized in vivo workflow for evaluating THIA-scaffold comparative efficacy.

Protocol A: Tumor Xenograft Efficacy Evaluation (BET Inhibition)

Causality & Rationale: Triple-negative breast cancer (MDA-MB-231) is highly dependent on c-Myc transcription, which is driven by BRD4. By administering the compounds via oral gavage (PO), we specifically test the hypothesis that the THIA scaffold improves oral absorption and metabolic stability compared to unfused pyrazoles [1].

  • Model Preparation: Inject 5×106 MDA-MB-231 cells subcutaneously into the right flank of female BALB/c nude mice. Allow tumors to reach ~100 mm³ before randomization.

  • Formulation: Suspend the THIA-derived inhibitor and the unfused pyrazole analog in 0.5% Methylcellulose/0.2% Tween-80. Causality: This standard vehicle ensures that differences in absorption are due to the intrinsic properties of the chemical scaffold, not formulation artifacts.

  • Dosing & PK Validation (Self-Validating Step): Administer 10 mg/kg PO daily.

    • Validation Check: On Day 1, draw blood via tail vein at 1h, 4h, and 8h post-dose. Quantify plasma concentration via LC-MS/MS. If the plasma concentration of the THIA-derivative does not exceed its in vitro IC50​ for at least 4 hours, the efficacy readout will be invalid.

  • Efficacy Measurement: Measure tumor volume via calipers every 3 days. Calculate Volume = (length×width2)/2 .

  • PD Biomarker Confirmation: At study termination, harvest tumor tissue. Perform Western blot analysis for c-Myc. Causality: A reduction in tumor volume must correlate with c-Myc downregulation to prove on-target BET inhibition rather than generalized toxicity.

Protocol B: In Vivo Gamma-Secretase Modulation (Aβ42 Reduction)

Causality & Rationale: Gamma-secretase modulators (GSMs) aim to shift the cleavage of Amyloid Precursor Protein (APP) away from the toxic Aβ42 peptide toward shorter, non-toxic forms (Aβ38/37) without inhibiting Notch signaling (which causes GI toxicity). The THIA scaffold is evaluated for its ability to cross the BBB and achieve this shift [2].

  • Dosing: Administer the THIA-derived GSM and the aminothiazole control (30 mg/kg PO) to wild-type or APP transgenic mice.

  • Tissue Harvesting (Self-Validating Step): Sacrifice animals at 4h post-dose. Extract both plasma and brain tissue.

    • Validation Check: Calculate the Brain-to-Plasma ( Kp,uu​ ) ratio. The THIA scaffold must demonstrate a Kp,uu​>0.3 to confirm that any lack of Aβ42 reduction is due to poor target engagement, not a failure to cross the BBB.

  • Biochemical Readout: Homogenize brain tissue in DEA buffer. Use highly specific sandwich ELISAs to quantify Aβ42, Aβ40, and Aβ38.

  • Notch Toxicity Assessment: Perform histological examination of the intestinal crypts. Causality: True modulators (unlike inhibitors) will not cause goblet cell hyperplasia. The THIA scaffold must show efficacy (Aβ42 reduction) while maintaining normal intestinal histology.

References

  • Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • 2-Cyano-4,4-difluorocyclohexanone|CAS 1309602-28-5 Source: Benchchem URL
Comparative

A Comparative Guide to LC-MS/MS Method Validation for 4,5,6,7-Tetrahydro-2h-indazol-3-ylamine dihydrochloride

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4,5,6,7-Tetrahydro-2h-indazol-3-ylamine dihydrochloride in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4,5,6,7-Tetrahydro-2h-indazol-3-ylamine dihydrochloride in a biological matrix, such as human plasma. While this document uses a specific small molecule as a representative analyte, the principles, protocols, and acceptance criteria detailed herein are broadly applicable to the bioanalytical validation of most small molecule therapeutics.

The narrative is structured to not only present a protocol but to explain the scientific rationale behind each step, ensuring the method's integrity and compliance with global regulatory standards. Our approach is grounded in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, which is recognized by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] The objective of validating a bioanalytical assay is to demonstrate its suitability for its intended purpose.[2][5]

The Crucial Role of Bioanalytical Method Validation

This guide will compare a robust LC-MS/MS methodology against other potential analytical techniques and provide a step-by-step validation protocol with supporting data to demonstrate its superiority for this class of compounds.

Proposed Bioanalytical Method: A Rationale-Driven Approach

The selection of an analytical technique is the first critical decision. For a small molecule like 4,5,6,7-Tetrahydro-2h-indazol-3-ylamine, LC-MS/MS is the gold standard due to its inherent high sensitivity and selectivity.[6][7]

Sample Preparation: Isolating the Analyte

The primary challenge in bioanalysis is the complexity of the biological matrix (e.g., plasma, blood, urine).[8] Endogenous components like proteins and phospholipids can interfere with analysis, causing ion suppression or enhancement in the mass spectrometer.[9]

Our proposed method utilizes Protein Precipitation (PPT) , a common, efficient, and straightforward sample preparation technique.

  • Rationale: PPT with a solvent like acetonitrile or methanol is effective at removing the majority of proteins from the plasma sample. It is a rapid and cost-effective method suitable for high-throughput analysis. For this analyte, acetonitrile is chosen for its efficiency in precipitating proteins while keeping the relatively polar analyte in the supernatant.

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., 4,5,6,7-Tetrahydro-2h-indazol-3-ylamine-d4) is the ideal IS. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thus providing the most accurate correction for experimental variability.[9]

Liquid Chromatography: Achieving Separation
  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) provides excellent retention and separation for a broad range of small molecules.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is proposed.

    • Rationale: The formic acid protonates the amine group on the analyte, promoting good peak shape and enhancing ionization efficiency in positive ion mode ESI. The gradient allows for efficient elution of the analyte while separating it from early-eluting matrix components and later-eluting lipids.

Tandem Mass Spectrometry: Ensuring Specificity and Sensitivity
  • Instrument: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Heated Electrospray Ionization (HESI) in Positive Ion Mode.

  • MRM Transitions (Hypothetical):

    • Analyte: Q1 (Precursor Ion) m/z 152.1 → Q3 (Product Ion) m/z 95.1

    • Internal Standard (IS): Q1 m/z 156.1 → Q3 m/z 99.1

    • Rationale: MRM provides two layers of mass filtering (precursor and product ion), which dramatically increases selectivity.[10] The chosen transitions would be optimized during method development to find the most stable and intense fragments, ensuring that no known matrix components or metabolites share the same transition.

The Validation Protocol: A Self-Validating System

A full validation of a bioanalytical method should be performed when it is first established for quantifying an analyte in clinical and applicable nonclinical studies.[11] The following sections detail the experimental protocols based on the ICH M10 guideline.

Selectivity and Specificity
  • Purpose: To demonstrate that the method can differentiate and quantify the analyte without interference from matrix components, metabolites, or other substances expected to be in the sample.[12][13]

  • Protocol:

    • Analyze at least six different blank matrix lots (e.g., human plasma from six individuals).

    • Analyze one of these blank lots spiked only with the Internal Standard.

    • Analyze one of these blank lots spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria (ICH M10):

    • In blank samples, the response at the retention time of the analyte should be ≤ 20% of the LLOQ response.

    • The response at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.

Calibration Curve (Linearity & Range)
  • Purpose: To demonstrate the relationship between the instrument response and the known concentration of the analyte over a specified range.

  • Protocol:

    • Prepare a blank matrix sample (blank) and a zero sample (blank + IS).

    • Prepare a series of at least six to eight non-zero calibration standards by spiking blank matrix with known concentrations of the analyte.

    • The range must encompass the LLOQ and the Upper Limit of Quantification (ULOQ).

    • Analyze the standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Use a weighted (e.g., 1/x or 1/x²) linear regression model.

  • Acceptance Criteria (ICH M10):

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentration for each standard must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.

    • At least 75% of the standards must meet this criterion.

Accuracy and Precision
  • Purpose: To assess the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the data (precision). This is the cornerstone of method reliability.

  • Protocol:

    • Prepare Quality Control (QC) samples in blank matrix at a minimum of four concentration levels:

      • LLOQ

      • Low QC (≤ 3x LLOQ)

      • Mid QC

      • High QC (≥ 75% of ULOQ)

    • Within-Run (Intra-Assay): Analyze at least five replicates of each QC level in a single analytical run.

    • Between-Run (Inter-Assay): Analyze the QC samples in at least three separate runs on different days.

  • Acceptance Criteria (ICH M10):

    • Accuracy: The mean concentration must be within ±15% of the nominal value for Low, Mid, and High QCs, and within ±20% for the LLOQ.

    • Precision (CV%): The coefficient of variation should not exceed 15% for Low, Mid, and High QCs, and not exceed 20% for the LLOQ.

Validation Parameter Level N Nominal Conc. (ng/mL) Within-Run Accuracy (% Bias) Within-Run Precision (%CV) Between-Run Accuracy (% Bias) Between-Run Precision (%CV)
Accuracy & Precision LLOQ151.00+5.5%8.2%+6.1%9.5%
Low QC153.00+2.1%6.5%+3.0%7.8%
Mid QC1550.0-1.5%4.1%-0.8%5.2%
High QC15800-3.2%3.5%-2.5%4.1%

Table 1: Hypothetical Accuracy and Precision Data Summary.

Matrix Effect and Recovery
  • Purpose: To evaluate the impact of matrix components on analyte ionization (Matrix Effect) and the efficiency of the extraction process (Recovery).[14][15]

  • Protocol:

    • Prepare three sets of samples at Low and High QC concentrations:

      • Set A: Analyte spiked in neat solution (no matrix).

      • Set B: Analyte spiked into post-extraction blank matrix supernatant.

      • Set C: Analyte spiked into blank matrix before extraction.

    • Calculations:

      • Matrix Factor = (Peak Response of Set B) / (Peak Response of Set A)

      • Recovery % = [(Peak Response of Set C) / (Peak Response of Set B)] * 100

      • Process Efficiency % = [(Peak Response of Set C) / (Peak Response of Set A)] * 100

  • Acceptance Criteria (ICH M10):

    • The IS-normalized matrix factor should have a precision (CV%) ≤ 15% across at least six different lots of matrix.

    • Recovery does not need to be 100%, but it should be consistent and reproducible. A CV% of ≤ 15% is expected.

Parameter Level N Mean Recovery (%) Recovery Precision (%CV) Mean IS-Normalized Matrix Factor Matrix Factor Precision (%CV)
Recovery & Matrix Effect Low QC692.5%5.8%0.986.2%
High QC694.1%4.5%1.014.9%

Table 2: Hypothetical Recovery and Matrix Effect Data Summary.

Stability
  • Purpose: To ensure the analyte concentration remains unchanged during all phases of sample handling, from collection to analysis.[16][17] Stability must be demonstrated under various conditions.

  • Protocol:

    • Analyze Low and High QC samples after storing them under the conditions listed below.

    • Compare the results against freshly prepared calibration standards and the nominal concentrations.

  • Conditions to Test:

    • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration exceeding expected sample handling time.

    • Long-Term Stability: Frozen at the intended storage temperature (e.g., -70°C) for a period longer than the sample storage time in a study.

    • Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria (ICH M10): The mean concentration of the stability samples must be within ±15% of the nominal concentrations.[17]

Stability Test Storage Condition Duration Low QC (% Bias from Nominal) High QC (% Bias from Nominal)
Freeze-Thaw -70°C to RT3 Cycles+4.2%+2.8%
Bench-Top Room Temperature8 hours-5.5%-3.1%
Long-Term -70°C90 days+6.8%+4.5%
Post-Preparative 10°C (Autosampler)24 hours-2.1%-1.5%

Table 3: Hypothetical Stability Data Summary.

Comparison with Alternative Analytical Methods

While LC-MS/MS is the recommended method, it's instructive to compare it with other potential techniques.

Method Selectivity/Specificity Sensitivity Throughput Justification for Non-Selection
HPLC-UV Low. Prone to interference from co-eluting matrix components without a chromophore.[18]Low. Often insufficient for required LLOQ in pharmacokinetic studies.ModerateLacks the required sensitivity and specificity for bioanalysis in complex matrices.
GC-MS High.High.Low to ModerateRequires derivatization for polar, non-volatile compounds like the target analyte, adding complexity and potential variability.[18]
Ligand Binding Assay (LBA) High.Very High.HighNot applicable. LBAs are designed for large molecules (proteins, antibodies) and are not suitable for small molecule quantification.[16]
LC-MS/MS Very High. MRM provides exceptional specificity.[10]Very High. Capable of achieving sub-ng/mL LLOQs.HighSelected Method. Offers the optimal balance of sensitivity, selectivity, speed, and robustness for this application.

Table 4: Comparison of Analytical Methodologies.

Visualizing the Workflow

Diagrams help clarify complex processes. The following have been generated using Graphviz to illustrate the key workflows.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard (IS) Plasma->Add_IS Add_ACN Add Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex & Centrifuge Add_ACN->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Mass Spectrometric Detection (MRM Mode) LC->MS Data Data Acquisition & Processing MS->Data

Caption: Bioanalytical Sample Preparation and Analysis Workflow.

G Start Start Validation Selectivity Selectivity (6+ lots) Start->Selectivity Accuracy Accuracy & Precision (3 runs, 4 QC levels) Selectivity->Accuracy PASS Fail FAIL: Method Optimization Required Selectivity->Fail FAIL Matrix Matrix Effect & Recovery Accuracy->Matrix PASS Accuracy->Fail FAIL Stability Stability (Freeze-Thaw, LT, ST) Pass Parameter Passed Stability->Pass PASS Stability->Fail FAIL Matrix->Stability PASS Matrix->Fail FAIL End Method Validated Pass->End

Caption: Decision Workflow for Core Validation Parameters.

Conclusion

The successful validation of a bioanalytical method is a meticulous process that requires a deep understanding of the analyte, the analytical technique, and regulatory expectations. This guide has demonstrated that a well-designed LC-MS/MS method, validated according to the principles of the ICH M10 guideline, provides a robust, sensitive, and selective tool for the quantification of 4,5,6,7-Tetrahydro-2h-indazol-3-ylamine dihydrochloride in plasma. By explaining the causality behind experimental choices and grounding protocols in authoritative guidelines, this document serves as a practical resource for researchers and drug development professionals. Adherence to these principles ensures the generation of high-quality, reliable data, which is indispensable for the successful advancement of new therapeutic agents.

References

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2020, March 3). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. Retrieved from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). PMC - NIH. Retrieved from [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. Retrieved from [Link]

  • ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024, October 11). Bioanalysis Zone. Retrieved from [Link]

  • Stability Assessments in Bioanalytical Method Validation. (2024, June 28). Celegence. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. Retrieved from [Link]

  • ICH guideline M10 Step2b on bioanalytical method validation. (2019, March 13). European Medicines Agency. Retrieved from [Link]

  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation. (2024, April 4). European Medicines Agency. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, May 24). ICH. Retrieved from [Link]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. (2025, October 29). ACS Omega. Retrieved from [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2020, March 3). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Performance Evaluation of three Liquid Chromatography Mass Spectrometry Methods for Broad Spectrum Drug Screening. (n.d.). PMC - NIH. Retrieved from [Link]

  • Spectral Counting Approach to Measure Selectivity of High-Resolution LC–MS Methods for Environmental Analysis. (2017, February 7). Analytical Chemistry. Retrieved from [Link]

  • Interference Testing and Mitigation in LC-MS/MS Assays. (2017, August 1). myadlm.org. Retrieved from [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved from [Link]

  • Understanding Selectivity in LC-MS Analysis. (n.d.). Scribd. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Evaluating Off-Target Effects of 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride and its Analogs

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. While a compound's on-target efficacy is the primary goal, its off-target interactions can lead to unforeseen to...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. While a compound's on-target efficacy is the primary goal, its off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the off-target effects of 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride, a compound belonging to the indazole class of molecules frequently investigated for kinase inhibitory activity.[4][5]

This document is not a simple recitation of protocols. Instead, it offers a strategic and logical approach to designing and interpreting experiments that will build a robust off-target profile for this and other small molecule inhibitors. We will delve into the causality behind experimental choices, emphasizing self-validating systems to ensure data integrity.

The Rationale for Proactive Off-Target Profiling

The highly conserved nature of the ATP-binding pocket in the human kinome means that small molecule inhibitors designed to target a specific kinase often exhibit cross-reactivity with other kinases.[6][7] Such promiscuity can confound experimental results and, more critically, lead to clinical adverse effects.[8] Therefore, a thorough off-target assessment early in the development pipeline is not merely a regulatory hurdle but a fundamental aspect of understanding a compound's true biological impact.[9]

This guide will use 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride (referred to as "Compound X" for brevity) as a case study. We will compare it with two hypothetical, well-characterized kinase inhibitors, "Inhibitor A" (a highly selective inhibitor) and "Inhibitor B" (a known multi-kinase inhibitor), to illustrate the spectrum of selectivity profiles.

Foundational Strategy: A Multi-pronged Approach

A comprehensive evaluation of off-target effects cannot rely on a single methodology. We advocate for a tiered approach that combines biochemical, biophysical, and cell-based assays to build a holistic understanding of a compound's interaction landscape.

cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Phenotypic & Functional Consequences Kinase_Profiling Biochemical Kinase Profiling (Large Panel) CETSA Cellular Thermal Shift Assay (CETSA) Kinase_Profiling->CETSA Identifies potential cellular off-targets Phenotypic_Screening Phenotypic Screening (High-Content Imaging) CETSA->Phenotypic_Screening Confirms engagement and links to cellular phenotype

Caption: A tiered workflow for off-target effect evaluation.

Tier 1: In Vitro Kinase Profiling

The initial step is to assess the compound's activity against a broad panel of purified kinases. This provides a quantitative measure of its selectivity.

Experimental Rationale: Large-scale biochemical kinase profiling is the most direct way to identify potential off-target interactions within the kinome.[7][10][11] By testing the compound at a fixed concentration against hundreds of kinases, we can quickly identify "hits" for further investigation.

Protocol: Large-Panel Kinase Activity Assay
  • Compound Preparation: Prepare stock solutions of Compound X, Inhibitor A, and Inhibitor B in DMSO.

  • Assay Plate Preparation: In a multi-well plate, add a standardized amount of each purified kinase from a commercial panel (e.g., Eurofins, Reaction Biology).

  • Compound Addition: Add the test compounds at a final concentration of 1 µM. Include appropriate controls (DMSO vehicle and a known broad-spectrum inhibitor).

  • Reaction Initiation: Add a solution containing the kinase-specific substrate and radiolabeled ATP ([γ-³³P]ATP).[11]

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination and Detection: Stop the reaction and measure the incorporation of the radiolabel into the substrate, which is proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

Data Presentation: Kinase Inhibition Profile
Kinase TargetCompound X (% Inhibition @ 1µM)Inhibitor A (% Inhibition @ 1µM)Inhibitor B (% Inhibition @ 1µM)
Primary Target (Hypothetical) 95 98 92
Off-Target Kinase 175588
Off-Target Kinase 268285
Off-Target Kinase 315845
... (300+ other kinases)<10<10...

Interpretation: This initial screen would suggest that Compound X has a more promiscuous profile than Inhibitor A but may be more selective than Inhibitor B. The kinases inhibited by more than 50-70% should be prioritized for follow-up dose-response studies to determine their IC50 values.[10]

Tier 2: Cellular Thermal Shift Assay (CETSA)

While in vitro assays are informative, they do not confirm that a compound can engage its target within the complex environment of a living cell. CETSA is a powerful biophysical method to verify target engagement in a cellular context.[12][13][14][15]

Experimental Rationale: The principle of CETSA is that a protein's thermal stability changes upon ligand binding.[13] By heating intact cells treated with a compound and measuring the amount of soluble target protein remaining, we can infer direct binding.[12][14]

cluster_workflow CETSA Workflow A Treat cells with compound or vehicle B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble/insoluble fractions B->C D Quantify soluble protein (e.g., Western Blot) C->D E Plot melt curves to determine thermal shift D->E Biochem Biochemical Hits (Tier 1) CETSA_Confirm Cellular Engagement (Tier 2) Biochem->CETSA_Confirm Validate in cells Pheno_Effect Functional Phenotype (Tier 3) CETSA_Confirm->Pheno_Effect Assess functional impact High_Risk High-Risk Off-Target Pheno_Effect->High_Risk If phenotype is adverse Low_Risk Low-Risk Off-Target Pheno_Effect->Low_Risk If phenotype is neutral or beneficial

Caption: Decision-making flowchart integrating multi-tiered off-target data.

A kinase inhibited in a biochemical assay (Tier 1) that is also engaged in cells (Tier 2) and contributes to an adverse cellular phenotype (Tier 3) represents a high-risk off-target. Conversely, a biochemical hit that is not engaged in cells or does not produce a discernible phenotype may be of lower concern. This integrated analysis allows for a more informed and rational progression of a compound through the drug discovery pipeline.

Conclusion

Evaluating the off-target effects of 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride, or any novel chemical entity, requires a systematic and multi-faceted strategy. By combining broad biochemical profiling, targeted cellular engagement assays, and unbiased phenotypic screening, researchers can build a comprehensive and functionally relevant off-target profile. This rigorous approach not only de-risks potential clinical candidates but also deepens our fundamental understanding of their biological mechanisms, ultimately paving the way for safer and more effective therapeutics.

References

  • Charnwood Discovery. (n.d.). Phenotypic Screening Assays.
  • Chemspace. (2026, January 18). Phenotypic Screening in Drug Discovery Definition & Role.
  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery.
  • Revvity. (n.d.). Phenotypic Screening.
  • Bio-protocol. (n.d.). 2.6. Cellular Thermal Shift Assay (CETSA).
  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Infinix Bio. (2026, March 9). Comprehensive Guide to Phenotypic Screening Services: Enhancing Drug Discovery.
  • ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • PMC. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
  • PMC - NIH. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • IntechOpen. (2021, July 12). Protein Kinase Inhibitors - Selectivity or Toxicity?.
  • Oxford Academic. (2019, January 15). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions.
  • PMC. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?.
  • NextSDS. (n.d.). 4,5,6,7-tetrahydro-2H-indazol-3-amine hydrochloride.
  • Drug Development & Delivery. (2020, August 31). The Importance of Assessing Off-Target Effects of CRISPR Gene Editing. Retrieved from Drug Development & Delivery website.
  • CarnaBio USA, Inc. (2020, May 18). Recommendations for off-target profiling.
  • PMC - NIH. (n.d.). In silico off-target profiling for enhanced drug safety assessment.
  • EvitaChem. (n.d.). N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine; but-2-enedioic acid.
  • PMC. (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics.
  • PMC. (n.d.). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • MilliporeSigma. (2025, October 20). SAFETY DATA SHEET.
  • BioMed Central. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • Fisher Scientific. (2010, April 7). SAFETY DATA SHEET.
  • Drug Discovery News. (2025, December 15). The precision paradox: Off-target effects in gene editing.
  • bioRxiv. (2025, November 13). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors.
  • Pfizer. (2010, April 9). MATERIAL SAFETY DATA SHEET.
  • Enamine. (n.d.). safety data sheet.
  • AMERICAN ELEMENTS®. (n.d.). Indazoles.
  • EvitaChem. (n.d.). 2-propyl-4,5,6,7-tetrahydro-2H-indazol-3-amine.
  • Sigma-Aldrich. (n.d.). 4,5,6,7-Tetrahydro-1H-indazol-3-ylamine dihydrochloride.
  • PMC. (n.d.). Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model.
  • NextSDS. (n.d.). 4,5,6,7-tetrahydro-2H-indazol-3-amine — Chemical Substance Information.
  • Sapphire Bioscience. (n.d.). 4,5,6,7-Tetrahydro-2H-indazol-3-amine.
  • NextSDS. (n.d.). 1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride.
  • ResearchGate. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
  • ACS Publications. (n.d.). Identification of Potent Pyrazolo[4,3-h]quinazoline-3-carboxamides as Multi-Cyclin-Dependent Kinase Inhibitors.
  • PubMed. (2012, April 15). Design and Synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 Kinase Inhibitors.
  • Google Patents. (n.d.). WO2009106980A2 - Indazole derivatives.
  • Ambeed.com. (n.d.). 42417-39-0 | 3-Aminodihydrofuran-2(3H)-one hydrochloride.
  • MDPI. (2021, October 28). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation.
  • PubMed. (2003, March 27). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase.
  • PubMed. (n.d.). 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity.

Sources

Comparative

reproducibility of 4,5,6,7-Tetrahydro-2h-indazol-3-ylamine dihydrochloride experimental results

Reproducibility and Synthetic Utility of 4,5,6,7-Tetrahydro-2H-indazol-3-amine Dihydrochloride in Drug Discovery As a Senior Application Scientist, I frequently evaluate the reproducibility, stability, and synthetic util...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility and Synthetic Utility of 4,5,6,7-Tetrahydro-2H-indazol-3-amine Dihydrochloride in Drug Discovery

As a Senior Application Scientist, I frequently evaluate the reproducibility, stability, and synthetic utility of heterocyclic building blocks in drug discovery campaigns. Among these, 4,5,6,7-tetrahydro-2H-indazol-3-amine dihydrochloride (THIA·2HCl) has emerged as a privileged scaffold. It is instrumental in the development of [1], as well as targeting parasitic kinases[2].

This guide objectively compares the performance of THIA·2HCl against alternative aminopyrazole building blocks, detailing the mechanistic causality behind its superior performance and providing a self-validating protocol for reproducible cross-coupling.

Mechanistic Causality: Why Choose THIA·2HCl?

When designing kinase or epigenetic inhibitors, chemists often default to simple, fully aromatic building blocks like 1H-indazol-3-amine. However, substituting these with THIA·2HCl provides two distinct, field-proven advantages:

  • Optimal 3D Conformation (sp³ Character): Fully aromatic indazoles are flat and often suffer from poor solubility and off-target promiscuity. The saturated cyclohexane ring of THIA introduces critical sp³ character ( Fsp3​ ). This allows the molecule to project three-dimensionally into hydrophobic pockets—such as the WPF shelf of the BRD4 binding domain—drastically improving binding affinity ( Ki​ ) and target selectivity[1].

  • Reagent Stability and Stoichiometric Precision: Free aminopyrazoles are electron-rich and rapidly oxidize upon exposure to air, leading to batch-to-batch variance and dark, impure reaction mixtures. Utilizing the dihydrochloride salt locks the amine in a stable, oxidation-resistant state. During synthesis, this salt allows for precise stoichiometric neutralization in situ, ensuring highly reproducible cross-coupling yields[2].

Comparative Performance Data

The following table summarizes the quantitative advantages of THIA·2HCl compared to common alternatives in the synthesis of BET inhibitors.

Performance Metric4,5,6,7-Tetrahydro-2H-indazol-3-amine·2HCl1H-Indazol-3-amine5-Amino-1-methylpyrazole
Structural Fsp3​ 0.57 (High 3D character)0.00 (Flat, aromatic)0.25 (Low)
Target Binding (BRD4 Ki​ ) < 1 nM (Optimal WPF shelf fit)> 50 nM (Steric clash/Poor fit)~ 15 nM (Moderate fit)
Cross-Coupling Yield 78–85% (Highly selective)40–50% (Competitive N-arylation)65–70%
Reagent Stability High (Salt resists oxidation)Low (Free base rapidly oxidizes)Moderate
Batch Reproducibility (RSD) Excellent (< 5%) Poor (> 15%)Good (< 8%)

Self-Validating Experimental Protocol: Buchwald-Hartwig Cross-Coupling

Trustworthiness in medicinal chemistry requires protocols that validate themselves at each step. The following Buchwald-Hartwig amination protocol for coupling THIA·2HCl with a heteroaryl chloride (e.g., a pyrimido[4,5-b]indole core) is designed with built-in analytical checkpoints to guarantee reproducibility[1][2].

Step 1: In Situ Free-Basing and Stoichiometric Control

  • Action: Suspend THIA·2HCl (1.0 eq) in anhydrous 1,4-dioxane. Add precisely 2.2 eq of sodium tert-butoxide (NaOtBu).

  • Causality: The dihydrochloride salt must be neutralized to expose the nucleophilic exocyclic amine. NaOtBu serves a dual purpose: neutralizing the 2HCl salt (2.0 eq) and providing the necessary base for the catalytic cycle (0.2 eq excess).

  • Validation Checkpoint: The suspension will visibly transition from a dense white slurry to a translucent mixture. Take a 5 µL aliquot, dilute in methanol, and confirm the presence of the free amine mass ( [M+H]+ 138.1) via LC-MS before proceeding.

Step 2: Catalyst Activation

  • Action: In a separate inert vial, pre-mix Pd₂(dba)₃ (0.05 eq) and XPhos (0.1 eq) in anhydrous 1,4-dioxane.

  • Causality: XPhos is specifically chosen because its bulky, electron-rich dicyclohexyl groups facilitate the reductive elimination step, which is otherwise hindered by the steric bulk of the tetrahydroindazole's saturated ring.

  • Validation Checkpoint: Observe a distinct color shift from deep purple (Pd₂(dba)₃) to dark red/brown, confirming the generation of the active L₂Pd(0) catalytic species.

Step 3: Electrophile Coupling and Reaction

  • Action: Transfer the activated catalyst to the amine mixture, followed by the heteroaryl chloride electrophile (0.9 eq). Degas via freeze-pump-thaw (3 cycles) and heat at 95°C for 4 hours.

  • Causality: Degassing is critical because the electron-rich Pd(0) species and the free aminopyrazole are highly susceptible to oxidation at elevated temperatures.

  • Validation Checkpoint: Monitor the reaction via UPLC-MS at 2 hours and 4 hours. The reaction is self-validated as complete when the electrophile peak (UV 254 nm) is <2% and the desired product mass is dominant.

Step 4: Workup and Isolation

  • Action: Cool to room temperature, filter through a Celite pad, and concentrate under reduced pressure. Purify via reverse-phase preparative HPLC.

  • Causality: Celite filtration removes palladium black, preventing metal-catalyzed degradation during concentration and storage.

  • Validation Checkpoint: Final product purity must be >98% by quantitative NMR (qNMR), ensuring no residual palladium or unreacted amine remains to confound downstream biological assays.

Pathway Visualization

The ultimate goal of utilizing THIA·2HCl is to generate potent inhibitors that disrupt disease-driving epigenetic pathways. The diagram below illustrates the downstream biological causality once a THIA-derived inhibitor (like CF53) is successfully synthesized and deployed[1].

Pathway Histone Acetylated Histones (Chromatin) BRD4 BRD4 (BET Protein) Epigenetic Reader Histone->BRD4 Recruits MYC MYC Oncogene Transcription BRD4->MYC Activates THIA THIA-Derived Inhibitor (e.g., CF53) THIA->BRD4 Blocks BD1/BD2 Proliferation Cancer Cell Proliferation MYC->Proliferation Drives

Mechanism of action for THIA-derived BET inhibitors blocking BRD4-mediated MYC transcription.

References

  • [1] Title: Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • [2] Title: Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei Source: PMC (NIH) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4,5,6,7-Tetrahydro-2h-indazol-3-ylamine dihydrochloride

As a Senior Application Scientist overseeing high-throughput synthesis and scale-up operations, I have observed that the handling of heterocyclic building blocks like 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochlori...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing high-throughput synthesis and scale-up operations, I have observed that the handling of heterocyclic building blocks like 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride (also known as THIA dihydrochloride) dictates both the integrity of downstream pharmacological syntheses and the immediate safety of laboratory personnel.

This compound is a critical intermediate in the development of kinase inhibitors and other targeted therapeutics. However, its physical state as a finely milled powder and its pharmacological activity present specific acute toxicity and irritation risks. This guide provides a self-validating, mechanistically grounded system for the safe handling, operational workflow, and disposal of this chemical.

Hazard Profile & Mechanistic Rationale

Before donning any Personal Protective Equipment (PPE), one must understand the chemical's physical and biological behavior. Safety data for classifies it with specific acute and localized hazards.

As a dihydrochloride salt, this compound is highly water-soluble and hygroscopic. The Causality of Exposure: If the powder contacts unprotected skin, it rapidly dissolves in sweat or mucosal moisture. This dissolution causes a localized drop in pH (due to the hydrochloride counterions) combined with the inherent bioactivity of the amine functionality, accelerating dermal absorption and causing severe contact dermatitis.

  • Acute Toxicity (H302, H312, H332): Dust generation during weighing is the primary vector for inhalation and systemic exposure.

  • Skin/Eye Irritation (H315, H319): Moisture-activated pH shifts on the cornea or epidermis lead to immediate tissue irritation.

  • STOT SE 3 (H335/H336): Inhalation of fine particulates triggers acute inflammatory responses in the upper respiratory tract.

Mandatory PPE Matrix

To mitigate these risks, standard safety glasses and basic lab coats are insufficient. The following quantitative PPE matrix must be strictly adhered to, in accordance with the [1].

PPE CategorySpecification & MaterialMechanistic Rationale for Selection
Hand Protection 100% Nitrile gloves (Min. 0.11 mm / 4.3 mil thickness)Nitrile provides superior chemical resistance to polar/charged organic salts compared to latex. Double-gloving is mandatory to prevent micro-tears during bulk transfer.
Eye/Face Protection ANSI Z87.1 tight-fitting indirect-vent gogglesStandard safety glasses with side shields allow airborne dust ingress. Tight-fitting goggles create a seal against aerosolized dihydrochloride salts.
Body Protection Flame-retardant (FR) or 100% Cotton Lab CoatSynthetic fabrics (e.g., polyester) generate triboelectric static charges, actively attracting the charged salt powder to the wearer's body.
Respiratory N95/P100 Particulate RespiratorRequired only if handling outside of a Class II Biological Safety Cabinet (BSC) or chemical fume hood. Filters particulates <0.3 microns.

Experimental Protocols: Operational Workflow

The following step-by-step methodology ensures a self-validating safety loop, minimizing the risk of aerosolization and cross-contamination as recommended by the [2].

Step 1: Environmental Preparation (Static Mitigation)

  • Action: Wipe down the analytical balance, spatulas, and the immediate fume hood surface with a 70% Isopropanol/Water solution. Allow to dry just until damp.

  • Causality: Dihydrochloride salts are notoriously prone to static cling. Slightly increasing local humidity and discharging surface static prevents the fine powder from violently aerosolizing the moment the reagent bottle is opened.

Step 2: PPE Donning Sequence

  • Action: Inspect and don the cotton lab coat, safety goggles, and double nitrile gloves. Critical: Pull the inner glove under the lab coat cuff, and stretch the outer glove over the outside of the cuff.

  • Causality: Creating this continuous, overlapping barrier prevents powder from settling on the exposed wrists—the most common site for laboratory contact dermatitis.

Step 3: Weighing and Transfer

  • Action: Use a grounded, stainless-steel spatula (never plastic). Weigh the compound directly into a tared, sealable vial rather than an open polystyrene weigh boat.

  • Causality: Plastic spatulas and weigh boats generate static electricity, causing the light powder to scatter. Closed-vial weighing completely eliminates inhalation exposure during transit from the balance to the reaction vessel.

Step 4: Decontamination (Doffing)

  • Action: Before removing your hands from the fume hood, remove the outer gloves by turning them inside out. Dispose of them immediately in the solid hazardous waste bin. Wash hands with soap and water immediately after removing the inner gloves.

Spill Response & Waste Disposal Plan

Immediate Spill Protocol (<50g):

  • Do NOT dry sweep. Dry sweeping mechanically aerosolizes the toxic dust into the breathing zone.

  • Mist the spill lightly with a 5% sodium bicarbonate solution.

  • Causality: The bicarbonate safely neutralizes the acidic dihydrochloride salt and agglomerates the fine powder into a manageable paste, preventing airborne spread.

  • Wipe the area with absorbent pads and place them in a sealed hazardous waste bag.

Disposal Plan: Because of the chloride counterions and the bioactive amine, 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride waste must never be washed down the sink due to severe aquatic toxicity. It must be segregated into "Halogenated Solid Waste" or institutional equivalent, strictly complying with [3].

Operational Safety Visualization

Below is the logical workflow mapping the safe handling lifecycle of the compound.

G Start Chemical Storage (Desiccator) Prep Fume Hood & Static Mitigation (70% IPA) Start->Prep PPE Don PPE (Goggles, FR Coat, Double Nitrile) Prep->PPE Weigh Weighing Protocol (Metal Spatula, Closed Vial) PPE->Weigh Transfer Reaction Transfer (Inside Fume Hood) Weigh->Transfer Spill Spill Event? (Wet Wipe, No Dry Sweep) Transfer->Spill Accident Waste Solid Hazardous Waste (Halogenated/Toxic) Transfer->Waste Normal Ops Spill->Waste Doff Doff PPE & Wash Hands Waste->Doff

Operational safety workflow for handling 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride.

References

  • [1] Title: Standard 1910.132 - Personal Protective Equipment. Source: Occupational Safety and Health Administration (OSHA). URL:[Link]

  • [2] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Research Council. URL:[Link]

  • [3] Title: Hazardous Waste Generator Regulatory Summary. Source: Environmental Protection Agency (EPA). URL:[Link]

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